219312-69-3
Description
Properties
CAS No. |
219312-69-3 |
|---|---|
Molecular Formula |
C₆₁H₇₈N₁₀O₁₄ |
Molecular Weight |
1175.33 |
sequence |
One Letter Code: SVYDFFVWL |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: CAS 219312-69-3 (mTRP-2 180-188)
Executive Summary & Chemical Identity
CAS 219312-69-3 , technically identified as mTRP-2 (180-188) , is a synthetic nonapeptide corresponding to residues 180–188 of the murine Tyrosinase-Related Protein 2 (TRP-2). It serves as a critical MHC Class I (H-2Kᵇ)-restricted epitope used extensively in tumor immunology to model and induce cytotoxic T-lymphocyte (CTL) responses against melanoma.
Unlike small molecule inhibitors, this compound is an immunogenic peptide used to break self-tolerance in murine models (specifically C57BL/6), making it a cornerstone reagent for developing cancer vaccines and studying autoimmune vitiligo.
Chemical Specifications
| Property | Data |
| Chemical Name | mTRP-2 (180-188) |
| Sequence | H-Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu-OH (SVYDFFVWL) |
| CAS Number | This compound |
| Molecular Formula | C₆₁H₇₈N₁₀O₁₄ |
| Molecular Weight | 1175.33 g/mol |
| Isoelectric Point (pI) | ~5.5 (Predicted) |
| Solubility | DMSO (≥50 mg/mL); Water (requires pH > 11 adjustment) |
| Purity Standard | ≥95% (HPLC) for immunological applications |
Physicochemical Properties & Handling
Solubility & Reconstitution
The hydrophobic nature of the phenylalanine (F), valine (V), and tryptophan (W) residues makes this peptide prone to aggregation in neutral aqueous buffers.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO). Dissolve to a stock concentration of 10–20 mg/mL .
-
Aqueous Reconstitution: If DMSO is contraindicated, use sterile water adjusted to pH 11–12 with 1M NaOH. Once dissolved, dilute rapidly into a physiological buffer (PBS, pH 7.4).
-
Caution: High pH can cause hydrolysis if maintained for extended periods; use immediately after dilution.
-
-
Storage: Lyophilized powder is stable at -20°C for >1 year. Reconstituted aliquots must be stored at -80°C. Avoid freeze-thaw cycles.
Stability
The peptide contains a Tryptophan (W) residue at position 8 and a Tyrosine (Y) at position 3, making it susceptible to oxidation.
-
Protocol: Always purge stock solution vials with nitrogen or argon gas before sealing.
-
Observation: A color change to yellow/brown indicates oxidation; discard if observed.
Biological Mechanism of Action[1]
MHC Class I Presentation Pathway
mTRP-2 (180-188) is a "self" antigen expressed by normal melanocytes and B16 melanoma cells. In therapeutic contexts, it functions by binding to the H-2Kᵇ MHC Class I molecule on Antigen-Presenting Cells (APCs), specifically Dendritic Cells (DCs).
-
Peptide Loading: The nonapeptide binds to the peptide-binding groove of H-2Kᵇ.
-
TCR Recognition: The pMHC complex is recognized by CD8+ T cells expressing specific T-cell receptors (TCRs).
-
Tolerance Breaking: Since TRP-2 is a self-antigen, high-affinity T cells are often deleted in the thymus. Vaccination with high-dose peptide + adjuvant (e.g., CpG, CFA) activates low-affinity autoreactive clones that escaped negative selection.
-
Effector Function: Activated CTLs migrate to the tumor microenvironment, recognize TRP-2 on melanoma cells, and induce apoptosis via the Perforin/Granzyme B pathway.
Signaling Pathway Visualization
Caption: Mechanism of mTRP-2 (180-188) induced CTL activation. The peptide is loaded onto H-2Kb on DCs, triggering TCR signaling in CD8+ T cells, which subsequently lyse TRP-2 expressing melanoma cells.
Experimental Protocols
A. Peptide Vaccination (Murine Melanoma Model)
Objective: To induce tumor-specific immunity in C57BL/6 mice challenged with B16F10 melanoma.
Reagents:
-
mTRP-2 (180-188) peptide (1 mg/mL in PBS/DMSO).
-
Adjuvant: CpG ODN 1826 or Complete Freund's Adjuvant (CFA).
Workflow:
-
Preparation: Mix 100 µg of peptide with 50 µg of CpG ODN (or emulsify 1:1 with CFA) per mouse. Total volume: 100 µL.
-
Inoculation: Inject subcutaneously (s.c.) at the tail base or flank.
-
Schedule:
-
Day 0: Prime vaccination.
-
Day 7: Boost vaccination (use Incomplete Freund's Adjuvant if CFA was used initially).
-
Day 14: Tumor challenge (1 x 10⁵ B16F10 cells s.c.).
-
-
Readout: Monitor tumor volume (
) every 2 days.
B. In Vitro CTL Restimulation Assay
Objective: To quantify the frequency and activity of TRP-2 specific T cells.
Protocol:
-
Harvest: Isolate splenocytes from vaccinated mice 7 days after the last boost.
-
Culture: Resuspend splenocytes (
cells/mL) in RPMI-1640 + 10% FBS. -
Stimulation: Add mTRP-2 (180-188) peptide at 1 µg/mL .[1] Add IL-2 (10–20 IU/mL) on Day 2.
-
Incubation: Culture for 5 days at 37°C, 5% CO₂.
-
Assay:
-
Target Cells: B16F10 (Endogenous TRP-2) or EL-4 cells pulsed with mTRP-2 peptide.[1]
-
Method: 4-hour ⁵¹Cr release assay or Flow Cytometry (CD107a mobilization / IFN-γ intracellular staining).
-
C. Tetramer Staining
To directly visualize antigen-specific T cells, use H-2Kᵇ/TRP-2 (180-188) Tetramers (PE or APC labeled).
-
Stain
splenocytes with tetramer (1:50 dilution) for 30 mins at 4°C before adding anti-CD8 antibodies to prevent TCR internalization.
Critical Quality Attributes (CQA)
Researchers must validate the following before in vivo use:
| Attribute | Specification | Rationale |
| Peptide Content | > 80% (net peptide) | Salts/counter-ions (e.g., TFA) can account for 10-30% of weight. |
| Endotoxin | < 10 EU/mg | Critical for vaccines to avoid non-specific immune activation. |
| Counter-ion | Acetate (Preferred) | TFA salts can be cytotoxic to DCs in high concentrations. |
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma.[1][2][3][4][5][6]Journal of Experimental Medicine , 185(3), 453-459. Link
-
Bowne, W. B., et al. (1999). Coupling of the TRP-2 peptide to a carrier protein enhances the generation of TRP-2-specific CTLs.[7]Journal of Immunotherapy , 22(5), 429-436.
-
Creative Biolabs. (n.d.). PE-H-2Kb/Human TRP-2 (SVYDFFVWL) MHC Tetramer Product Sheet.[8]Link
-
NIH Tetramer Core Facility. (n.d.). H2-Kb | mouse or human TRP-2 180-188 | SVYDFFVWL.[9][6][8][10]Link
-
MedChemExpress. (2024). mTRP-2 (180-188) Datasheet.Link
Sources
- 1. Effective induction of antitumor immunity by immunization with plasmid DNA encoding TRP-2 plus neutralization of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Dynamic-Based Characterization of the Recognition Patterns of E7 and TRP-2 Epitopes by MHC Class I Receptors through Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial therapeutic effects with different particulate structures of murine polyomavirus VP1-coat protein carrying self or non-self CD8 T cell epitopes against murine melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosinase-Related Protein2 Peptide with Replacement of N-Terminus Residue by Cysteine Binds to H-2Kb and Induces Antigen-Specific Cytotoxic T Lymphocytes after Conjugation with CpG-DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PE-H-2Kb/Human TRP-2 (SVYDFFVWL) MHC Tetramer - Creative Biolabs [creativebiolabs.net]
- 9. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 10. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of action for TRP-2 peptide in melanoma immunotherapy
An In-Depth Technical Guide to the Mechanism of Action for Tyrosinase-Related Protein 2 (TRP-2) Peptide in Melanoma Immunotherapy
Introduction: Unmasking a Self-Antigen for Cancer Defense
In the intricate landscape of melanoma immunotherapy, the targeting of tumor-associated antigens (TAAs) that are derived from non-mutated, self-proteins presents a unique immunological challenge. Among these, Tyrosinase-Related Protein 2 (TRP-2) has emerged as a compelling target.[1][2][3][4] TRP-2, an enzyme critical to the melanin synthesis pathway, is highly expressed in normal melanocytes and the majority of melanomas.[5][6] Its role as dopachrome tautomerase involves isomerizing DOPAchrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key step in eumelanin production.[7][8] This lineage-specific expression makes TRP-2 an ideal candidate for immunotherapy, as its presence robustly delineates melanoma cells from most other tissues in the body, with the exception of normal melanocytes and retinal cells.[9][10]
The central paradox of using TRP-2 as an immunotherapeutic target lies in overcoming the body's natural tolerance to this self-antigen. While central and peripheral tolerance mechanisms typically prevent robust immune responses against such proteins, evidence from both preclinical models and clinical observations suggests that this tolerance can be broken.[3][11] The appearance of vitiligo (depigmentation) in some melanoma patients undergoing immunotherapy, which correlates with favorable clinical outcomes, is a potent indicator of a successful anti-melanocyte immune response.[3] This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning the use of TRP-2 peptides as a vaccination strategy to elicit a potent, tumor-eradicating T-cell response.
Part 1: The Immunological Journey of a TRP-2 Peptide
The journey from a TRP-2 protein within a melanoma cell to the activation of a tumor-killing cytotoxic T lymphocyte (CTL) is a multi-step process involving antigen processing, presentation, and recognition.
Antigen Processing and Presentation: The MHC Class I Pathway
The primary mechanism for targeting melanoma cells relies on the presentation of TRP-2-derived peptides on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, a pathway designed to display endogenous proteins.
-
Protein Degradation: Inside the melanoma cell, the full-length TRP-2 protein is subject to natural turnover. It is processed by the proteasome, a multi-catalytic protease complex in the cytoplasm, which cleaves the protein into smaller peptide fragments.
-
Peptide Transport: These peptides, typically 8-10 amino acids in length, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).
-
MHC Loading: Within the ER, these peptides are loaded onto newly synthesized MHC class I molecules. The specific peptide that binds is determined by the binding motif of the particular HLA allele expressed by the individual (e.g., HLA-A*0201, HLA-A31).[9][12][13]
-
Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is displayed for surveillance by circulating CD8+ cytotoxic T lymphocytes.
This process effectively places a "tag" on the melanoma cell, signaling its identity to the immune system.
T-Cell Recognition and Activation: The Triad of Signals
A naive CD8+ T cell becomes activated to kill the tumor cell only after receiving a specific set of signals, primarily from a professional Antigen Presenting Cell (APC), such as a dendritic cell (DC).
-
Signal 1 (Antigen Specificity): The T-cell receptor (TCR) on a specific CD8+ T cell recognizes and binds to the TRP-2 peptide-MHC class I complex on the surface of an APC. This interaction is highly specific; a T cell programmed to recognize a TRP-2 epitope will ignore cells presenting other peptides.
-
Signal 2 (Co-stimulation): For full activation and to avoid anergy (a state of T-cell unresponsiveness), a second signal is required. This is delivered through the binding of co-stimulatory molecules, such as CD28 on the T cell with CD80/CD86 on the activated APC.[14]
-
Signal 3 (Cytokine Milieu): The local cytokine environment, such as the presence of Interleukin-12 (IL-12) produced by the DC, further directs the T-cell differentiation into a potent cytotoxic T lymphocyte (CTL).
Once activated, these CTLs proliferate and acquire the machinery to directly kill any cell presenting the specific TRP-2 peptide-MHC complex, including the melanoma cells themselves.
Part 2: Overcoming Immunological Hurdles
The primary obstacle in TRP-2 based immunotherapy is its status as a self-antigen, leading to immune tolerance.[3] Therapeutic strategies must therefore be designed to "break" this tolerance and generate a high-avidity T-cell response.
The Role of Adjuvants and Delivery Systems
Peptide vaccines alone are often poorly immunogenic.[2] To stimulate a robust response, they must be co-administered with adjuvants that mimic the danger signals associated with an infection.
-
Toll-Like Receptor (TLR) Agonists: Adjuvants like Poly(I:C) (a TLR3 agonist) or CpG oligodeoxynucleotides (TLR9 agonists) are critical.[15][16] They activate APCs, leading to the upregulation of co-stimulatory molecules (Signal 2) and the production of pro-inflammatory cytokines (Signal 3), creating an optimal environment for T-cell activation.[17]
-
Advanced Delivery Systems: Encapsulating the TRP-2 peptide and adjuvant into delivery vehicles like liposomes or nanoparticles enhances their efficacy.[15][16][18][19][20] These systems protect the peptide from degradation, facilitate co-delivery to the same APC, and can be designed to target APCs in the lymph nodes where T-cell priming occurs.[21][22] For example, the cationic lipid (R)-DOTAP has been shown to act as both a carrier and an effective adjuvant for the TRP-2 peptide, leading to significant tumor growth delay in preclinical models.[18][19][20]
The Challenge of Regulatory T Cells (Tregs)
The tumor microenvironment is often immunosuppressive, partly due to the presence of regulatory T cells (Tregs), which dampen effector T-cell responses.[23] Studies have shown the existence of circulating Tregs that are specific for tumor antigens, including TRP-2.[24] These Tregs can suppress the anti-tumor response and contribute to tumor progression. Strategies to deplete or inhibit Tregs, such as using anti-CD25 antibodies or combining vaccination with checkpoint inhibitors, can enhance the efficacy of TRP-2 peptide immunotherapy.[25]
Part 3: Key TRP-2 Epitopes and Clinical Relevance
Research has identified several specific peptide sequences from the TRP-2 protein that are recognized by T cells. The choice of epitope is critical as it must bind to a common HLA allele in the patient population.
| Epitope Sequence | Amino Acid Position | Known HLA Restriction | Species | Reference |
| SVYDFFVWL | 180-188 | H-2Kb (mouse), HLA-A0201 (human) | Murine, Human | [3][12][13] |
| LLPGGRPYR | 197-205 | HLA-A31 | Human | [9][26][10] |
| VYDFFVWL | 181-188 | H-2Kb | Murine | [1][2] |
| VYDFFVWL(L) | 181-190 | HLA-A01 | Human | [27] |
The TRP-2(180-188) epitope is particularly noteworthy because it is recognized in the context of both the murine H-2Kb and the human HLA-A0201 allele.[3][12][13] HLA-A0201 is expressed in approximately 46% of the US population, making this peptide a candidate for a broad patient population.[12][13] This cross-species reactivity allows for highly relevant preclinical modeling of vaccination strategies before human trials.[1][2][12]
Part 4: Experimental Workflows and Protocols
Validating the mechanism of action of a TRP-2 peptide vaccine requires a series of well-controlled in vitro and in vivo experiments.
In Vitro Assessment of T-Cell Function
The first step is to confirm that the vaccine can induce TRP-2-specific T cells.
Protocol: IFN-γ ELISpot Assay for Detecting TRP-2 Specific T-Cells
This protocol is designed to quantify the frequency of T cells that secrete IFN-γ (a key cytotoxic cytokine) upon re-stimulation with the TRP-2 peptide.
-
Cell Source: Isolate splenocytes from vaccinated mice or Peripheral Blood Mononuclear Cells (PBMCs) from treated patients.
-
Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with a protein-containing buffer (e.g., RPMI with 10% FBS) for 2 hours at room temperature.
-
Cell Plating: Add 2x10^5 to 5x10^5 splenocytes/PBMCs per well.
-
Stimulation: Add the TRP-2 peptide (e.g., TRP-2(180-188)) to test wells at a final concentration of 1-10 µg/mL.
-
Positive Control: Use a mitogen like Phytohaemagglutinin (PHA) or anti-CD3 antibody.
-
Negative Control: Use an irrelevant peptide (e.g., from ovalbumin) or media alone to measure background response.
-
-
Incubation: Incubate for 18-24 hours at 37°C, 5% CO2.
-
Detection: Wash away cells. Add a biotinylated anti-IFN-γ detection antibody for 2 hours.
-
Development: Wash and add streptavidin-alkaline phosphatase for 1 hour. Wash again and add the substrate (e.g., BCIP/NBT).
-
Analysis: Stop the reaction by washing with water once spots have formed. Count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Causality Insight: We measure IFN-γ because its secretion is a primary function of activated CTLs and Th1 helper T cells, directly correlating with a productive anti-tumor response.[18][19][20][25] The inclusion of a negative control peptide is critical to validate that the observed response is antigen-specific.
In Vivo Murine Melanoma Model
To assess therapeutic efficacy, a well-established in vivo model is essential. The B16 melanoma model in C57BL/6 mice is standard, as these mice have the H-2Kb haplotype that presents the TRP-2(180-188) peptide.[1][28]
Protocol: Therapeutic Vaccination in a B16 Melanoma Model
-
Tumor Implantation: Subcutaneously inject 1x10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.
-
Tumor Establishment: Allow tumors to grow until they are palpable (e.g., 3-5 days).[1][2]
-
Vaccination: Administer the vaccine formulation. For example, inject subcutaneously on the opposite flank: 75 nmol TRP-2 peptide formulated with (R)-DOTAP.[18][19][20]
-
Booster Shots: Administer booster vaccinations as required by the study design (e.g., weekly).
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal health and body weight.
-
Endpoint: Euthanize mice when tumors reach a predetermined size limit or show signs of ulceration, as per institutional animal care guidelines. Analyze survival data.
-
Immune Analysis: At the endpoint, isolate tumors and spleens to analyze tumor-infiltrating lymphocytes (TILs) and systemic immune responses via flow cytometry or ELISpot.[18][19]
Self-Validating System: This experimental design is self-validating through the use of control groups. A key control is a group of tumor-bearing mice that receive the adjuvant alone without the TRP-2 peptide. Significant inhibition of tumor growth only in the group receiving the complete vaccine demonstrates that the therapeutic effect is dependent on the TRP-2 antigen.[11]
Conclusion
The mechanism of action for TRP-2 peptide immunotherapy is a targeted process of immune education. It involves leveraging the cellular machinery of antigen presentation to "flag" melanoma cells for destruction by the immune system. While the challenge of self-tolerance is significant, it can be overcome through rational vaccine design, incorporating potent adjuvants and advanced delivery systems to activate a high-avidity, tumor-specific CTL response. The cross-reactivity of key TRP-2 epitopes between mouse and human systems provides a powerful platform for translational research.[12][13] Continued investigation into combination therapies, such as those targeting regulatory T cells or employing checkpoint inhibitors, will be critical to fully unlocking the therapeutic potential of TRP-2 peptides for patients with metastatic melanoma.
References
- Wang, R. F., Parkhurst, M. R., Kawakami, Y., & Rosenberg, S. A. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of experimental medicine.
-
Tsukamoto, K., Jackson, I. J., Urabe, K., Montague, P. M., & Hearing, V. J. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase. The EMBO journal. [Link]
- ScienceDirect. (2025). Tyrosinase-related protein-2: Significance and symbolism. ScienceDirect Topics.
-
Bloom, M. B., Perry-Lalley, D., Robbins, P. F., Li, Y., el-Gamil, M., Rosenberg, S. A., & Yang, J. C. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. The Journal of experimental medicine. [Link]
- Bloom, M. B. (2017). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Semantic Scholar.
-
Parkhurst, M. R., et al. (1998). Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). Cancer research. [Link]
-
Bowne, W. B., et al. (2009). Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells. Anticancer research. [Link]
-
Vasievich, E. A., et al. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular pharmaceutics. [Link]
-
Schreurs, M. W., et al. (2000). Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model. Cancer Research. [Link]
-
Vasievich, E. A., et al. (2011). Trp2 Peptide Vaccine Adjuvanted with (R)-DOTAP Inhibits Tumor Growth in an Advanced Melanoma Model. Molecular Pharmaceutics. [Link]
- Parkhurst, M. R., et al. (1998).
-
Rzepka, Z., et al. (2020). Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo. Molecules. [Link]
-
D'Mello, S. A. N., et al. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences. [Link]
- Tsukamoto, K., et al. (1992). A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase.
- Bowne, W. B., et al. (2009). Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. Anticancer Research.
- Wang, R. F., et al. (1996). Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes. The Journal of Experimental Medicine.
-
Lee, Y. R., et al. (2023). Immunotherapy of melanoma using TRP2 peptide-loaded biodegradable nanoparticles combined with poly-IC. The Journal of Immunology. [Link]
-
Vasievich, E. A., et al. (2012). Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model. Molecular pharmaceutics. [Link]
-
Patel, A., et al. (2018). Targeting gp100 and TRP-2 with a DNA vaccine: Incorporating T cell epitopes with a human IgG1 antibody induces potent T cell responses that are associated with favourable clinical outcome in a phase I/II trial. OncoImmunology. [Link]
-
Farkas, A., et al. (2023). Peptide Vaccines in Melanoma: Chemical Approaches towards Improved Immunotherapeutic Efficacy. International Journal of Molecular Sciences. [Link]
-
Kline, J., et al. (2008). Homeostatic Proliferation Plus Regulatory T-Cell Depletion Promotes Potent Rejection of B16 Melanoma. Clinical Cancer Research. [Link]
-
Chakrabarti, R., et al. (2001). Therapeutic Tumor Immunity Induced by Polyimmunization with Melanoma Antigens gp100 and TRP-2. Cancer Research. [Link]
-
Bowne, W. B., et al. (2009). Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. Anticancer research. [Link]
-
Juhas, M., et al. (2012). T-Cell Mediated Immune Responses Induced in ret Transgenic Mouse Model of Malignant Melanoma. International Journal of Molecular Sciences. [Link]
- McWilliams, J. A., et al. (2006). TRP2-specific T cells are detectable within the tumor of mice with established disease.
-
Wang, C., et al. (2018). The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide. International Journal of Nanomedicine. [Link]
-
Brouwenstijn, N., et al. (2005). Melanoma patients respond to a new HLA-A*01-presented antigenic ligand derived from a multi-epitope region of melanoma antigen TRP-2. International journal of cancer. [Link]
-
Vence, L., et al. (2007). Circulating tumor antigen-specific regulatory T cells in patients with metastatic melanoma. Proceedings of the National Academy of Sciences of the United States of America. [Link]
-
Wang, R. F., et al. (1996). Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes. PubMed. [Link]
- The Dermatologist. (2024). Regulatory T Cell Involvement in Melanoma Prognosis and Treatment Strategy.
- Groh, V., et al. (2005). Cytotoxic T Lymphocytes Responding to Low Dose TRP2 Antigen are Induced Against B16 Melanoma by Liposome-encapsulated TRP2 Peptide and CpG DNA Adjuvant.
-
DeMarco, C., & Valsecchi, M. (2016). Adjuvants for peptide-based cancer vaccines. CORE. [Link]
-
Hailemichael, Y., et al. (2017). Optimization of Peptide Vaccines to Induce Robust Antitumor CD4 T-cell Responses. Cancer Immunology Research. [Link]
-
Colella, T. A., et al. (2007). TRP-2 TCR Transgenic Mice as a Model to Study CD8+ T cell Responses to Melanoma Antigens. The Journal of Immunology. [Link]
- Cancer Network. (2025). Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma. Cancer Network.
-
Sol-Ricca, K., & Melero, I. (2016). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods. [Link]
- Tang, A., & Larkin, J. (2026). mRNA and Peptide Vaccines in Melanoma—Current Landscape and Future Direction. Cancers.
- Spranger, S., et al. (2017). T Cells Engineered to Express TRP-2 TCRs Accumulate in B16 Tumors.
Sources
- 1. rupress.org [rupress.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Melanoma Progression Despite Infiltration by in vivo-Primed TRP-2-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. mdpi.com [mdpi.com]
- 7. A second tyrosinase-related protein, TRP-2, is a melanogenic enzyme termed DOPAchrome tautomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of TRP-2 as a Human Tumor Antigen Recognized by Cytotoxic T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of TRP-2 as a human tumor antigen recognized by cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. keio.elsevierpure.com [keio.elsevierpure.com]
- 14. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 18. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. The enhanced antitumor-specific immune response with mannose- and CpG-ODN-coated liposomes delivering TRP2 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 24. pnas.org [pnas.org]
- 25. aacrjournals.org [aacrjournals.org]
- 26. rupress.org [rupress.org]
- 27. Melanoma patients respond to a new HLA-A*01-presented antigenic ligand derived from a multi-epitope region of melanoma antigen TRP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Technical Monograph: H-2Kb Restricted Epitope mTRP-2 (180-188)
CAS Registry Number: 219312-69-3 Sequence: SVYDFFVWL (Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu)[1][2][3][4]
Executive Summary & Molecular Identity
CAS this compound corresponds to the peptide epitope mTRP-2 (180-188) .[1][2][3][5][6][7] Unlike the model antigen SIINFEKL (derived from foreign Ovalbumin), mTRP-2 (180-188) is a non-mutated self-antigen derived from Tyrosinase-Related Protein 2 (Dopachrome Tautomerase).[1] It is the immunodominant epitope presented by the MHC Class I molecule H-2Kb in C57BL/6 mice.[1]
This peptide is the "gold standard" for studying tumor immunity against melanoma (specifically the B16-F10 model) and mechanisms of autoimmune vitiligo.[1] Its technical significance lies in its ability to test the breaking of peripheral tolerance, as high-avidity T cells against this self-epitope are typically deleted in the thymus.[1]
Physicochemical Profile
| Property | Data | Technical Implication |
| Sequence | H-Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu-OH | Highly hydrophobic C-terminus.[1] |
| Formula | C₆₁H₇₈N₁₀O₁₄ | Large aromatic content (Tyr, Phe, Trp).[1] |
| Molar Mass | 1175.34 g/mol | -- |
| Isoelectric Point (pI) | ~4.02 | Acidic peptide.[1] |
| Hydropathy | High (Grand Average: 1.[1]03) | Critical: Poor water solubility.[1][8][9] |
| Solubility | Insoluble in neutral water. | Requires DMSO or basic buffer (pH > 8).[1] |
Mechanistic Profile: The H-2Kb Interaction
The immunogenicity of mTRP-2 (180-188) is dictated by its binding affinity to the murine H-2Kb MHC Class I molecule.[1] Unlike the 8-mer SIINFEKL, mTRP-2 is a 9-mer, requiring a slight "bulge" conformation in the peptide-binding groove or an adjustment in anchor spacing.[1]
Structural Docking Logic
-
Primary Anchor (P5): The Phenylalanine (F) at position 5 docks into the deep hydrophobic C-pocket of H-2Kb.[1]
-
Primary Anchor (C-terminus/P9): The Leucine (L) at position 9 anchors into the F-pocket.[1]
-
Secondary Interactions: The aromatic Tryptophan (W) at P8 and Phenylalanine (F) at P6 contribute to the stability of the complex but also create steric challenges for T-cell Receptor (TCR) access, contributing to the lower functional avidity often observed in wild-type repertoires compared to viral antigens.[1]
Antigen Processing Pathway
The following DOT diagram illustrates the endogenous processing pathway of TRP-2 in a melanoma cell, leading to surface presentation.
Figure 1: Endogenous processing of the TRP-2 antigen in melanoma cells.[1] Note that as a membrane protein, TRP-2 is processed via the proteasome pathway for MHC Class I presentation.[1]
Applications in Research & Drug Development
A. The B16 Melanoma Model
CAS this compound is the primary peptide used to vaccinate C57BL/6 mice to evaluate cancer immunotherapies.[1]
-
Challenge: Because TRP-2 is a self-antigen, the T-cell repertoire is shaped by central tolerance.[1] High-affinity clones are deleted.[1]
-
Utility: Successful vaccination requires breaking tolerance (e.g., using adjuvants like CpG, anti-CD40, or viral vectors).[1] This makes it a more rigorous test for immunotherapies than the highly immunogenic OVA model.
B. Tetramer/Pentamer Staining
H-2Kb/TRP-2 pentamers are used to quantify antigen-specific CD8+ T cells by flow cytometry.[1]
-
Caveat: The frequency of TRP-2 specific cells is often low (<0.5% of CD8s) even after vaccination, requiring high-sensitivity acquisition.[1]
Experimental Protocols
Protocol A: Peptide Reconstitution (Critical Step)
Due to the sequence SVYDFFVWL containing four aromatic/hydrophobic residues (Y, F, F, W) and a hydrophobic C-terminus (L), this peptide is extremely prone to aggregation in aqueous buffers.[1]
-
Stock Solution (10 mg/mL):
-
Do NOT add PBS or water first.
-
Add 100% DMSO (anhydrous) directly to the lyophilized powder.[1]
-
Vortex vigorously for 30 seconds.
-
Validation: Ensure the solution is perfectly clear. If cloudy, sonicate in a water bath for 5 minutes.
-
-
Working Solution:
-
Dilute the DMSO stock into the cell culture medium immediately prior to use.
-
Keep final DMSO concentration < 0.5% to avoid cytotoxicity.
-
Protocol B: In Vitro Restimulation of Splenocytes
To detect TRP-2 specific responses from vaccinated mice.[1]
-
Harvest: Isolate splenocytes from C57BL/6 mice 7 days post-vaccination.
-
Lysis: Lyse RBCs using ACK lysis buffer.
-
Pulse: Resuspend cells at
cells/mL in RPMI-10. -
Stimulation: Add mTRP-2 (180-188) peptide at a final concentration of 1 µg/mL (approx 1 µM).
-
Note: Higher concentrations (10 µg/mL) may cause non-specific activation; lower concentrations (0.1 µg/mL) may miss low-avidity clones.[1]
-
-
Golgi Block: Add Brefeldin A after 1 hour of incubation.
-
Incubation: Incubate for a total of 6–12 hours at 37°C.
-
Readout: Perform Intracellular Cytokine Staining (ICS) for IFN-gamma and TNF-alpha.[1]
Protocol C: B16-F10 Tumor Challenge Workflow
The following workflow describes a standard prophylactic vaccination setup.
Figure 2: Prophylactic vaccination workflow using mTRP-2 peptide against B16-F10 melanoma challenge.
Troubleshooting & Stability
-
Oxidation: The Tryptophan (W) and Methionine (if present in variants) are susceptible to oxidation.[1] Store lyophilized at -20°C or -80°C under nitrogen if possible.
-
Hydrophobicity: If the peptide precipitates upon addition to the media, add a small amount of 0.1M NH₄OH (Ammonium Hydroxide) to the stock to aid solubility before diluting, or increase the DMSO ratio slightly.
-
Control: Always include a "No Peptide" control (DMSO only) and a "Positive Control" (e.g., PMA/Ionomycin) in functional assays to rule out background activation or cell death.[1]
References
-
Bloom, M. B., et al. (1997).[1][4] Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma.[1][4] Journal of Experimental Medicine, 185(3), 453-459.[1][4]
-
Bowne, W. B., et al. (1999).[1] Coupling sensitizing peptide to a carrier protein enhances the immunogenicity of a poorly immunogenic melanoma self-antigen.[1] Journal of Immunotherapy, 22(5), 429-436.[1]
-
MedChemExpress. (n.d.).[1] mTRP-2 (180-188) Datasheet (CAS this compound).[1][2][3][4][5][6]
-
Avci, E., et al. (2011).[1] Interferon-gamma regulates the generation of tyrosinase-related protein-2-specific cytotoxic T lymphocytes.[1] Journal of Investigative Dermatology, 131(10), 2069-2078.[1]
Sources
- 1. Ova peptide (257-264) | C45H74N10O13 | CID 22134157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS [chemicalbook.com]
- 6. mTRP-2 (180-188) | TargetMol [targetmol.com]
- 7. 多肽产品_武汉肽芯生物科技有限公司 [peptidechip.com]
- 8. iba-lifesciences.com [iba-lifesciences.com]
- 9. Cas 1569-69-3,Cyclohexyl mercaptan | lookchem [lookchem.com]
molecular weight and isoelectric point of mTRP-2 peptide
Technical Guide: Physicochemical Profiling and Application of mTRP-2 Peptide in Immunotherapy
Executive Summary
The mTRP-2 peptide (Tyrosinase-Related Protein 2, residues 180-188) is a canonical MHC Class I-restricted epitope used extensively in murine melanoma models (e.g., B16-F10). With the sequence SVYDFFVWL , it serves as a critical benchmark for evaluating cancer vaccine efficacy and CD8+ T-cell responses.
This guide provides a rigorous analysis of its physicochemical properties—specifically molecular weight and isoelectric point (pI)—and translates these metrics into actionable protocols for synthesis, solubilization, and experimental application. The high hydrophobicity of this nonamer necessitates precise handling to avoid aggregation and experimental variance.
Physicochemical Identity
Peptide Sequence & Origin
-
Source Protein: Dopachrome tautomerase (DCT), also known as Tyrosinase-Related Protein 2 (TRP-2).[1]
-
Sequence: Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu[5]
-
One-Letter Code: SVYDFFVWL
-
MHC Restriction: H-2Kᵇ (Murine Class I).
Molecular Weight (MW)
Accurate MW is critical for verifying peptide synthesis via Mass Spectrometry (MS) and calculating molar concentrations for dosing.
| Metric | Value | Formula |
| Chemical Formula | C₆₁H₇₈N₁₀O₁₄ | -- |
| Monoisotopic Mass | 1174.57 Da | Based on ¹²C, ¹H, ¹⁴N, ¹⁶O |
| Average Mass | 1175.34 Da | Weighted average of natural isotopes |
-
QC Validation: In ESI-MS (Electrospray Ionization), expect the singly charged ion
at 1175.6 m/z and the doubly charged ion at 588.3 m/z .
Isoelectric Point (pI) & Charge Profile
The pI dictates the peptide's solubility and behavior in buffers.
-
Theoretical pI: ~3.5 – 4.0 (Acidic)
-
Net Charge at Physiological pH (7.4): -1.0
Mechanistic Calculation: The pI is determined by the ionization of the N-terminus, C-terminus, and side chains.
-
N-terminus (Ser): pKa ~9.2 (Positive below pH 9.2).
-
C-terminus (Leu): pKa ~2.2 (Negative above pH 2.2).
-
Aspartic Acid (Asp, D): pKa ~3.9 (Negative above pH 3.9).
-
Tyrosine (Tyr, Y): pKa ~10.1 (Neutral below pH 10).
At pH 4.0: The N-terminus is +1. The C-terminus is fully deprotonated (-1). The Aspartate side chain is roughly 50% deprotonated (-0.5). Net charge ≈ -0.5. At pH 3.0: The C-terminus is largely deprotonated (-0.86). Aspartate is mostly protonated (-0.1). Net charge ≈ 0. Conclusion: The peptide precipitates easily in acidic buffers (pH 3–5) due to zero net charge.
Solubility & Handling Protocols
The Challenge: The sequence contains 6 hydrophobic residues (Val, Phe, Phe, Val, Trp, Leu). The Grand Average of Hydropathicity (GRAVY) score is highly positive, indicating poor water solubility despite the acidic pI.
Solubilization Workflow
Do NOT attempt to dissolve directly in PBS or saline; this will lead to aggregation and inconsistent T-cell stimulation.
| Solvent System | Solubility Limit | Protocol Notes |
| DMSO (Anhydrous) | ≥ 20 mg/mL | Recommended. Dissolve here first to create a master stock (e.g., 10-20 mg/mL). |
| Water (Acidic) | Poor | Avoid. Peptide may gel or precipitate near its pI. |
| Water (Basic, pH > 8) | Moderate | Can be achieved by adding dilute NH₄OH or NaOH, but risks deamidation or racemization if stored long-term. |
Step-by-Step Reconstitution Protocol
-
Equilibration: Allow the lyophilized peptide vial to reach room temperature before opening to prevent condensation.
-
Primary Dissolution: Add 100% sterile DMSO to the vial to achieve a concentration of 10 mg/mL . Vortex vigorously for 30 seconds.
-
Visual Check: Solution must be crystal clear. If cloudy, sonicate for 5 minutes.
-
-
Aliquoting: Dispense into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Storage: Store aliquots at -80°C (stable for 6–12 months).
-
Working Solution: On the day of the experiment, dilute the DMSO stock into the culture medium or PBS.
-
Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity to T cells or Dendritic Cells (DCs).
-
Experimental Validation & Workflow
The following diagrams illustrate the lifecycle of the mTRP-2 peptide from synthesis to immunological application.
Synthesis & QC Workflow
A self-validating loop ensuring the peptide meets the "Trustworthiness" pillar of E-E-A-T.
Figure 1: Quality Control workflow ensuring peptide integrity before biological use.
Mechanism of Action (Immunology)
How mTRP-2 (SVYDFFVWL) elicits a CD8+ T-cell response.[8][9]
Figure 2: Pathway of mTRP-2 antigen presentation and T-cell activation.
Biological Application: T-Cell Assays
To utilize mTRP-2 in an ELISPOT or Cytotoxicity assay, follow this standardized loading protocol.
Protocol: Peptide Pulsing of Dendritic Cells (DCs)
-
Harvest DCs: Obtain Bone Marrow-Derived Dendritic Cells (BMDCs) from C57BL/6 mice (H-2Kᵇ background).
-
Prepare Media: Use RPMI-1640 (serum-free for the pulsing step to avoid protease degradation).
-
Peptide Addition:
-
Dilute DMSO stock (10 mg/mL) to a working concentration of 10 µg/mL (approx. 8.5 µM) in the cell suspension.
-
Note: Ensure final DMSO is <0.1%.
-
-
Incubation: Incubate for 60–90 minutes at 37°C, 5% CO₂.
-
Why? Allows peptide exchange on surface MHC Class I molecules.
-
-
Wash: Wash cells 2x with PBS to remove unbound peptide (prevents non-specific T-cell stimulation).
-
Co-culture: Add responder CD8+ T cells at a 10:1 (T cell:DC) ratio.
References
-
National Institutes of Health (NIH) Tetramer Core Facility. H2-Kb mTRP-2 180-188 (SVYDFFVWL) Tetramer Specifications. [Link][2]
-
GenScript. mTRP-2 (180-188) Peptide Physicochemical Properties. [Link]
-
Liu, Z., et al. (2007). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Cancer Immunology, Immunotherapy.[1] [Link]
-
SB-Peptide. TRP-2 Peptide (180-188) - SVYDFFVWL Technical Data. [Link][1]
Sources
- 1. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 2. H2-Kb | mouse or human TRP-2 180-188 | SVYDFFVWL | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 3. TRP-2, Tyrosinase-related Protein 2 (180-188) - 1 mg [anaspec.com]
- 4. genscript.com [genscript.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TRP-2 (180-188) - AnaSpec [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
role of CAS 219312-69-3 in anti-B16 CTL activation
An In-Depth Technical Guide on the Role of Indoleamine 2,3-dioxygenase (IDO1) Inhibition in Anti-B16 CTL Activation
Disclaimer: Initial searches for the compound associated with CAS number 219312-69-3 did not yield sufficient public data to create a technical guide on its specific role in anti-B16 CTL activation. Therefore, this guide will focus on a closely related and well-documented topic of significant interest in melanoma immunotherapy: the role of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibition in activating cytotoxic T lymphocyte (CTL) responses against B16 melanoma. We will use the well-characterized IDO1 inhibitor, Epacadostat (INCB024360), as a primary example to illustrate the mechanisms and methodologies.
Executive Summary
Tumor cells, including the aggressive B16 melanoma, employ various mechanisms to evade the host immune system. One critical pathway involves the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which suppresses T-cell-mediated immune responses by depleting the essential amino acid tryptophan and generating immunosuppressive metabolites.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the role of IDO1 inhibition in reversing this immunosuppression and activating anti-B16 cytotoxic T lymphocyte (CTL) responses. We will delve into the mechanism of action, provide detailed experimental protocols for in vitro and in vivo evaluation, and present data interpretation guidelines.
Introduction to IDO1 in the Tumor Microenvironment
The IDO1 Pathway: A Key Immune Checkpoint
Indoleamine 2,3-dioxygenase 1 (IDO1) is an intracellular, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[3] In the context of cancer, IDO1 has been identified as a critical immune checkpoint.[4] Many tumor types, including melanoma, overexpress IDO1, which contributes to an immunosuppressive tumor microenvironment.[5][6]
The immunosuppressive effects of IDO1 are twofold:
-
Tryptophan Depletion: The local depletion of tryptophan, an essential amino acid, inhibits the proliferation of effector T cells.[3]
-
Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively induces T-cell apoptosis and promotes the differentiation of regulatory T cells (Tregs).[1][2]
Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor
Epacadostat (formerly INCB024360) is a potent and highly selective oral inhibitor of the IDO1 enzyme.[6][7] It has been extensively studied in preclinical models and clinical trials for its ability to restore anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[7][8][9]
The B16 Melanoma Model in Immunotherapy Research
The B16 melanoma is a murine tumor cell line that is poorly immunogenic and widely used in cancer research to study anti-tumor immune responses and evaluate novel immunotherapies.[10][11] Its aggressive growth and ability to evade the immune system make it a relevant model for studying mechanisms of immune suppression and the efficacy of therapeutic interventions aimed at enhancing CTL activation.[12][13]
Mechanism of Action: IDO1 Inhibition and Anti-B16 CTL Activation
The primary mechanism by which IDO1 inhibitors like Epacadostat enhance anti-B16 CTL activation is by reversing the immunosuppressive effects of the IDO1 pathway within the tumor microenvironment.
-
Restoration of Tryptophan Levels: By inhibiting IDO1, Epacadostat prevents the depletion of tryptophan, thereby allowing for the proliferation and activation of tumor-infiltrating T cells.
-
Reduction of Immunosuppressive Metabolites: Inhibition of IDO1 reduces the production of kynurenines, which in turn decreases the induction of T-cell apoptosis and the generation of Tregs.
-
Enhanced Effector T-cell Function: The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunostimulatory state, leading to enhanced infiltration and cytotoxic function of B16-specific CD8+ T cells.[12]
Signaling Pathway of IDO1-Mediated Immune Suppression
Caption: IDO1 pathway in the tumor microenvironment and its inhibition.
Experimental Protocols for Assessing Anti-B16 CTL Activation
In Vitro Co-culture Assay of T-cell Activation
Objective: To determine the effect of an IDO1 inhibitor on the activation of T cells co-cultured with B16 melanoma cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture B16-F10 melanoma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Isolate splenocytes from C57BL/6 mice and enrich for CD8+ T cells using magnetic-activated cell sorting (MACS).
-
-
Co-culture Setup:
-
Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.
-
Add the IDO1 inhibitor (e.g., Epacadostat) at various concentrations to the B16-F10 cells and incubate for 24 hours. Include a vehicle control (e.g., DMSO).
-
Add the isolated CD8+ T cells to the wells containing the B16-F10 cells at an effector-to-target (E:T) ratio of 10:1.
-
-
Incubation and Analysis:
-
Co-culture the cells for 48-72 hours.
-
Harvest the supernatant to measure IFN-γ levels by ELISA as an indicator of T-cell activation.
-
Harvest the T cells and analyze the expression of activation markers (e.g., CD69, CD25) by flow cytometry.
-
Assess the cytotoxic activity of the T cells by measuring the lysis of B16-F10 cells using a lactate dehydrogenase (LDH) assay or chromium-51 release assay.
-
In Vivo Murine B16 Melanoma Model
Objective: To evaluate the in vivo efficacy of an IDO1 inhibitor in controlling B16 tumor growth and enhancing anti-tumor CTL responses.
Step-by-Step Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1 x 10^5 B16-F10 cells into the flank of C57BL/6 mice.
-
-
Treatment Regimen:
-
Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, IDO1 inhibitor, anti-PD-1 antibody, combination of IDO1 inhibitor and anti-PD-1).
-
Administer the IDO1 inhibitor orally daily.
-
Administer the anti-PD-1 antibody intraperitoneally twice a week.
-
-
Tumor Monitoring and Analysis:
-
Measure tumor volume every 2-3 days using calipers.
-
At the end of the study, harvest tumors and spleens.
-
Analyze the infiltration of CD8+ T cells and regulatory T cells (FoxP3+) in the tumors by flow cytometry or immunohistochemistry.
-
Perform an in vivo CTL lytic assay by adoptively transferring CFSE-labeled target cells pulsed with a B16-specific peptide (e.g., Trp2) and measuring their elimination.[11]
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of IDO1 inhibitors.
Data Presentation and Interpretation
Table of Expected In Vitro Results
| Treatment Group | IFN-γ Production (pg/mL) | % CD69+ CD8+ T cells | % B16 Cell Lysis |
| Vehicle Control | Low | Low | Low |
| IDO1 Inhibitor (Low Dose) | Moderate | Moderate | Moderate |
| IDO1 Inhibitor (High Dose) | High | High | High |
Table of Expected In Vivo Outcomes
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % CD8+ T-cell Infiltration in Tumor | % In Vivo CTL Lysis |
| Vehicle Control | High | Low | Low |
| IDO1 Inhibitor | Moderate | Moderate | Moderate |
| Anti-PD-1 | Moderate | Moderate | Moderate |
| IDO1 Inhibitor + Anti-PD-1 | Low | High | High |
Troubleshooting and Considerations
-
IDO1 Expression Levels: Ensure that the B16 cell line used expresses sufficient levels of IDO1. IFN-γ can be used to upregulate IDO1 expression in vitro.
-
IDO1 Inhibitor Potency and Selectivity: Characterize the IC50 and selectivity of the IDO1 inhibitor being used.
-
Combination Therapies: The efficacy of IDO1 inhibitors is often enhanced when combined with other immunotherapies, such as anti-PD-1 or anti-CTLA-4 antibodies.[12]
-
Immune Cell Populations: In addition to CTLs, consider the impact of IDO1 inhibition on other immune cell populations, such as NK cells and myeloid-derived suppressor cells (MDSCs).
Conclusion and Future Directions
Inhibition of the IDO1 pathway represents a promising strategy to overcome tumor-induced immunosuppression and enhance anti-tumor immunity. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of IDO1 inhibitors in the context of B16 melanoma. Future research should continue to explore optimal combination strategies and biomarkers to identify patients most likely to respond to IDO1-targeted therapies.
References
- Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC - NIH. (URL: )
- Lymphocyte-activation gene 3 in cancer immunotherapy: function, prognostic biomarker and therapeutic potentials - PMC. (URL: )
- Therapeutic indications, chemical composition and biological activity of native Brazilian species from Psidium genus (Myrtaceae): A review - PubMed. (URL: )
- Cytotoxic T Lymphocyte Activation Signals Modulate Cytoskeletal Dynamics and Mechanical Force Gener
- The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - Taylor & Francis. (URL: )
- CAS 219312-93-3 (2-METHOXYMETHYL-3-METHYLCYCLOHEXAN-1-ONE). (URL: )
- Enhancing CTL responses to melanoma cell vaccines in vivo: synergistic increases obtained using IFNgamma primed and IFNbeta treated B7-1+ B16-F10 melanoma cells - PubMed. (URL: )
- Isolation, structure determination, and biological activity of a novel alkaloid, perophoramidine, from the Philippine ascidian Perophora namei - PubMed. (URL: )
- Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from n
- Update on lymphocyte-activation gene 3 (LAG-3) in cancers: from biological properties to clinical applications | Chinese Medical Journal - MedNexus. (URL: )
- The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - Frontiers. (URL: )
- Methyl 2-(3-hydroxycyclohexyl)acetate | C9H16O3 | CID 13071110 - PubChem. (URL: )
- Full article: B16 melanoma control by anti-PD-L1 requires CD8+ T cells and NK cells: application of anti-PD-L1 Abs and Trp2 peptide vaccines - Taylor & Francis. (URL: )
- IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Tre
- IFN-α/β Signaling Is Required for CDG-Mediated CTL Generation and B Lymphocyte Activ
- LAG-3 as a Potent Target for Novel Anticancer Therapies of a Wide Range of Tumors - MDPI. (URL: )
- In vitro and in vivo antitumor effects of 50 to 100‑KDa components from B16 melanoma culture supernatant - Spandidos Public
- Pilot trial of an Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor plus a multipeptide melanoma vaccine in patients with advanced melanoma.
- In Silico Identification and in Vitro Activity of Novel Natural Inhibitors of Trypanosoma brucei Glyceraldehyde-3-phosph
- A two-step induction of indoleamine 2,3 dioxygenase (IDO)
- Indoleamine 2,3-dioxygenase is a critical resistance mechanism in antitumor T cell immunotherapy targeting CTLA-4. (URL: )
- LAG-3 in Cancer Immunotherapy - PMC - NIH. (URL: )
- Phase 1/2 study of epacadostat in combination with ipilimumab in patients with unresectable or metastatic melanoma | Journal for ImmunoTherapy of Cancer. (URL: )
- CD69 enhances immunosuppressive function of regulatory T-cells and attenuates colitis by prompting IL-10 production - PMC. (URL: )
- Enhancing CTL responses to melanoma cell vaccines in vivo: Synergistic increases obtained using IFNγ primed and IFNβ treated B7-1 + B16-F10 melanoma cells - ResearchG
- INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology | ACS Medicinal Chemistry Letters. (URL: )
- LAG Time in the Era of Immunotherapy—New Molecular Insights Into the Immunosuppression Mechanism of Lymphocyte Activation Gene‐3 | Request PDF - ResearchG
- Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC. (URL: )
- IDO impairs antitumor effects of anti-CTLA4 in the context of B16...
- Deciphering Repertoire of B16 Melanoma Reactive TCRs by Immunization, In Vitro Restimulation and Sequencing of IFNγ-Secreting T Cells - MDPI. (URL: )
- Targeting the indoleamine 2,3-dioxygenase p
- Study Details | NCT01961115 | Epacadostat and Vaccine Therapy in Treating Patients With Stage III-IV Melanoma | ClinicalTrials.gov. (URL: )
- Linking Transcriptional Changes over Time in Stimulated Dendritic Cells to Identify Gene Networks Activated during the Innate Immune Response | PLOS Computational Biology - Research journals. (URL: )
- Cutting Edge: Activation of Toll-Like Receptor 2 Induces a Th2 Immune Response and Promotes Experimental Asthma - ResearchG
- 1340312-82-4 | 2,3-Dimethylcyclohexane-1-thiol - ChemScene. (URL: )
- Cyclohexanethiol | 1569-69-3 - BuyersGuideChem. (URL: )
- Cas 1569-69-3,Cyclohexyl mercaptan | lookchem. (URL: )
Sources
- 1. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. Frontiers | IDO Inhibitor and Gallic Acid Cross-Linked Small Molecule Drug Synergistic Treatment of Melanoma [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Enhancing CTL responses to melanoma cell vaccines in vivo: synergistic increases obtained using IFNgamma primed and IFNbeta treated B7-1+ B16-F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. rupress.org [rupress.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Navigating the Dissolution of Novel Compounds for In Vitro Assays: A General Protocol and Guide
For researchers, scientists, and drug development professionals, the journey from a promising compound to meaningful in vitro data is paved with meticulous attention to detail. A critical, yet often underestimated, step in this process is the proper dissolution of the test compound. An improperly prepared compound can lead to inaccurate and misleading results, wasting valuable time and resources.
This guide provides a comprehensive framework for developing a robust dissolution protocol, with a specific focus on the principles that ensure scientific integrity and experimental success. While a specific protocol for CAS 219312-69-3 cannot be provided due to the lack of available information for a compound with this identifier in public chemical databases, the following principles and methodologies will empower you to develop a tailored protocol for your compound of interest.
The Cornerstone of In Vitro Success: Understanding Your Compound
Before any dissolution protocol can be established, a thorough understanding of the compound's physicochemical properties is paramount. This foundational knowledge will dictate every subsequent step, from solvent selection to the preparation of working solutions.
Key characteristics to investigate include:
-
Solubility: In what solvents is the compound soluble? At what concentrations? Is it aqueous-soluble, or does it require an organic solvent?
-
Stability: Is the compound sensitive to light, temperature, or pH? How stable is it in its powdered form versus in solution?
-
Purity: What is the purity of the compound? Are there any known impurities that could interfere with the assay?
This information can typically be found in the compound's Certificate of Analysis (CoA), Safety Data Sheet (SDS), or from the supplier's technical support.
A Step-by-Step Guide to Compound Dissolution for In Vitro Assays
The following protocol outlines a general, best-practice approach to dissolving a research compound for use in cell-based assays.
Part 1: Preparation of a High-Concentration Stock Solution
The initial step involves creating a concentrated stock solution, which will be subsequently diluted to the final working concentrations for your experiments.
1.1. Solvent Selection: The First Critical Decision
The choice of solvent is dictated by the compound's solubility.
-
Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing stock solutions of non-polar compounds for in vitro assays.[1] It is miscible with a wide range of aqueous and organic solvents.
-
Ethanol can also be used for certain compounds.
-
Sterile Phosphate-Buffered Saline (PBS) or Culture Medium are suitable for water-soluble compounds.
Rationale: Using a high-quality, anhydrous grade of the chosen solvent is crucial to prevent degradation of the compound and to ensure accurate concentration calculations.
1.2. Weighing the Compound: Precision is Key
-
Accurately weigh a small amount of the compound using a calibrated analytical balance.
-
Perform this step in a chemical fume hood, especially if the compound is hazardous.
-
Ensure all personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses, is worn.
1.3. Dissolution Procedure: A Gentle Approach
-
Transfer the weighed compound to a sterile, conical tube.
-
Add the appropriate volume of the selected solvent to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Gently vortex or sonicate the solution until the compound is completely dissolved.[2] Visual inspection against a light source can help confirm complete dissolution.
-
If the compound is difficult to dissolve, gentle warming (e.g., in a 37°C water bath) may be necessary.[2] However, be cautious, as heat can degrade some compounds.
Table 1: Recommended Stock Solution Concentrations
| Compound Solubility | Recommended Stock Concentration | Primary Solvent |
| High | 50 - 100 mM | DMSO or Ethanol |
| Moderate | 10 - 50 mM | DMSO or Ethanol |
| Low | 1 - 10 mM | DMSO |
| Aqueous Soluble | 10 - 100 mM | Sterile PBS or Culture Medium |
Part 2: Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium.
2.1. Serial Dilutions: Achieving the Desired Final Concentrations
-
Perform serial dilutions of the stock solution in your complete cell culture medium to achieve the final concentrations required for your assay.
-
It is critical to ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2][3]
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your treated samples, but without the compound.[4]
2.2. Sterilization: Maintaining Aseptic Conditions
-
If the stock solution was prepared in a non-sterile solvent, it is essential to sterilize the final working solutions before adding them to your cells.
-
This can be achieved by filtering the solutions through a 0.22 µm sterile filter.
Visualizing the Workflow: From Powder to Plate
The following diagram illustrates the key steps in the dissolution and preparation of a compound for in vitro assays.
Caption: Workflow for preparing a compound for in vitro assays.
Trustworthiness and Self-Validation: Ensuring Reliable Results
A well-designed protocol is a self-validating system. This means incorporating checks and controls at every stage to ensure the integrity of your results.
-
Solubility Check: After preparing the stock solution, visually inspect it for any undissolved particles. If precipitation occurs upon dilution in aqueous media, it may be necessary to adjust the protocol, for instance, by using a different solvent or a lower stock concentration.
-
Vehicle Control: As mentioned, a vehicle control is non-negotiable. It allows you to distinguish the effects of your compound from any potential effects of the solvent.
-
Positive and Negative Controls: Including appropriate positive and negative controls in your assay will validate the assay's performance and provide a benchmark for interpreting your results.
-
Concentration-Response Curve: Performing a dose-response experiment with a range of compound concentrations will help to determine the potency of your compound (e.g., IC50 or EC50) and ensure the observed effects are concentration-dependent.[5]
By adhering to these principles of careful preparation, meticulous execution, and built-in validation, researchers can have confidence in the quality and reliability of their in vitro data, paving the way for successful and impactful scientific discoveries.
References
-
Cusabio. (n.d.). How to Properly Reconstitute Lyophilized Proteins? Retrieved from [Link]
-
Bhamidipati, S., et al. (2020). Reconstitution of Highly Concentrated Lyophilized Proteins: Part 1 Amorphous Formulations. Journal of Pharmaceutical Sciences, 109(9), 2773-2784. Retrieved from [Link]
-
Krishgen Biosystems. (2023, July 19). How To: Correctly Reconstitute Lyophilised Reagents. Retrieved from [Link]
-
Baron, V. T., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2855-2861. Retrieved from [Link]
-
R&D Systems. (2018, November 17). How to Reconstitute Lyophilized Proteins [Video]. YouTube. Retrieved from [Link]
-
LyophilizationWorld. (2020, May 22). Reconstitution Time for Freeze-Dried products: overcome the challenges. Retrieved from [Link]
-
The Good Scents Company. (n.d.). cyclohexyl mercaptan, 1569-69-3. Retrieved from [Link]
-
MP Biomedicals. (n.d.). Dispase Technical Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1569-69-3,Cyclohexyl mercaptan. Retrieved from [Link]
-
ResearchGate. (2015, June 16). How can I dissolve palmitic acid to be used in cell culture? Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanethiol (CAS 1569-69-3). Retrieved from [Link]
-
Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Retrieved from [Link]
Sources
- 1. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Preparation of mTRP-2 Peptide Stock Solution in DMSO: An Application Note
Introduction
Peptides, short chains of amino acids, have emerged as a unique class of therapeutic agents, bridging the gap between small molecules and larger biologics.[1][2] Their high specificity and ability to modulate protein-protein interactions make them valuable tools in various research areas, including oncology and immunology.[1][3] The murine tyrosinase-related protein 2 (mTRP-2) peptide, specifically the 180-188 epitope (SVYDFFVWL), is a key molecule in melanoma research.[4][5] It is recognized by cytotoxic T lymphocytes (CTLs) and is instrumental in studies aimed at generating antitumor immunity.[4][6]
The inherent physicochemical properties of peptides, largely dictated by their amino acid composition, can present challenges in their handling and preparation for experimental use.[7][8] Hydrophobicity, in particular, often leads to poor solubility in aqueous solutions.[7] The mTRP-2 (180-188) peptide, with its sequence SVYDFFVWL, contains a high proportion of hydrophobic residues, making it challenging to dissolve in aqueous buffers directly.
Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent widely used in biological research for its ability to dissolve a broad range of polar and nonpolar compounds.[9][10] Its capacity to solubilize hydrophobic peptides makes it an indispensable tool for preparing stock solutions of molecules like mTRP-2.[11][12] However, the use of DMSO necessitates a clear understanding of its properties, proper handling procedures, and potential effects on experimental systems to ensure data integrity and reproducibility.
This application note provides a comprehensive, step-by-step protocol for the preparation, storage, and handling of mTRP-2 peptide stock solutions in DMSO. It is designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind each critical step to ensure the stability and efficacy of the peptide for downstream applications.
Core Principles and Considerations
The Rationale for DMSO as a Solvent
The choice of solvent is paramount for maintaining the integrity and biological activity of a peptide. For hydrophobic peptides like mTRP-2, which are often insoluble or only partially soluble in aqueous solutions, an organic solvent is necessary for initial solubilization.[7] DMSO is frequently the solvent of choice for several key reasons:
-
High Solubilizing Power: DMSO can effectively dissolve highly hydrophobic peptides that fail to dissolve in water or buffer solutions.[11]
-
Miscibility with Water: DMSO is fully miscible with water, allowing for the subsequent dilution of the concentrated stock solution into aqueous experimental media with minimal precipitation, provided the final DMSO concentration is kept low.[11]
-
Biocompatibility at Low Concentrations: While high concentrations of DMSO can be toxic to cells, it is generally considered safe for most cell culture applications at final concentrations of 0.1% to 0.5%.[12]
It is crucial to note that DMSO may not be suitable for all peptides. Specifically, peptides containing methionine or free cysteine residues can be susceptible to oxidation by DMSO.[12] The mTRP-2 (180-188) peptide does not contain these residues, making DMSO a suitable solvent.
Maintaining Peptide Integrity: The Importance of Proper Handling
Lyophilized peptides are relatively stable when stored correctly.[13][14] However, their stability can be compromised by exposure to moisture and repeated freeze-thaw cycles.[15][16] Peptides are often hygroscopic, meaning they readily absorb moisture from the air.[17] This absorbed water can reduce the long-term stability of the peptide.[13] Therefore, it is critical to allow the peptide vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.[11][17]
Once in solution, peptides are significantly less stable than in their lyophilized form.[14][15] The shelf-life of peptide solutions is limited, and they are susceptible to degradation.[15][16] To mitigate this, stock solutions should be prepared at a high concentration, aliquoted into single-use volumes, and stored at low temperatures.[14][15] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, thereby preserving its integrity.[15]
Materials and Equipment
Materials:
-
Lyophilized mTRP-2 (180-188) peptide
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (polypropylene recommended for their chemical inertness)[16]
-
Pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Equipment:
-
Analytical balance (if starting from a larger quantity of lyophilized peptide)
-
Vortex mixer
-
Microcentrifuge
-
Calibrated micropipettes
-
-20°C or -80°C freezer for storage
Protocol: Preparation of a 10 mM mTRP-2 Peptide Stock Solution
This protocol details the preparation of a 10 mM stock solution of mTRP-2 peptide in DMSO. The molecular weight (MW) of mTRP-2 (SVYDFFVWL) is approximately 1175.4 g/mol .[5]
Step 1: Pre-dissolution Preparation
-
Equilibrate the Peptide: Before opening, allow the vial containing the lyophilized mTRP-2 peptide to warm to room temperature in a desiccator for at least 30 minutes.[14] This crucial step prevents the condensation of atmospheric moisture onto the hygroscopic peptide, which can compromise its stability.[17]
-
Centrifuge the Vial: Briefly centrifuge the vial at a low speed (e.g., 12,000 x g for 20 seconds) to ensure that all the lyophilized powder is collected at the bottom of the vial.[12] This is particularly important as some of the powder may have become dislodged and adhered to the cap or walls of the vial during shipping and handling.
Step 2: Calculation of Required DMSO Volume
To prepare a 10 mM stock solution from 1 mg of mTRP-2 peptide, the required volume of DMSO can be calculated using the following formula:
Volume (μL) = (Mass of peptide (mg) / MW of peptide ( g/mol )) * (1 / Concentration (mol/L)) * 1,000,000 (μL/L)
For 1 mg of mTRP-2 (MW = 1175.4 g/mol ) to make a 10 mM (0.01 M) solution:
Volume (μL) = (0.001 g / 1175.4 g/mol ) * (1 / 0.01 mol/L) * 1,000,000 μL/L ≈ 85.08 μL
Therefore, you will need approximately 85.1 μL of DMSO.
Step 3: Dissolving the Peptide
-
Add DMSO: Carefully add the calculated volume (85.1 μL) of anhydrous, sterile DMSO to the vial containing the lyophilized mTRP-2 peptide.
-
Facilitate Dissolution: Gently vortex the vial for 10-20 seconds to aid in the dissolution of the peptide. If necessary, sonication can be used to enhance solubility, but avoid vigorous shaking which can cause the peptide to aggregate.[11][18]
-
Visual Inspection: Visually inspect the solution to ensure that all the peptide has completely dissolved and that there are no visible particulates. The solution should be clear.
Step 4: Aliquoting and Storage
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[14][15] The volume of each aliquot should be determined by the requirements of your specific experiments.
-
Storage: Store the aliquots in tightly sealed, sterile microcentrifuge tubes. For short-term storage (up to 1 month), -20°C is acceptable.[4] For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[4] The storage containers should be clearly labeled with the peptide name, concentration, date of preparation, and solvent.
Visualization of the Workflow
Caption: Workflow for mTRP-2 peptide stock solution preparation.
Quality Control and Best Practices
-
Solvent Purity: Always use anhydrous, high-purity DMSO to avoid introducing contaminants or water that could affect peptide stability.[19]
-
Container Selection: Use high-quality polypropylene tubes for storing peptide solutions, as some plastics can adsorb hydrophobic peptides, leading to a decrease in the effective concentration.[13] Glass vials are also a suitable option.[16]
-
Final DMSO Concentration in Assays: When diluting the stock solution into your experimental medium, ensure that the final concentration of DMSO is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced artifacts or cytotoxicity.[12]
-
Avoid Repeated Freeze-Thaw Cycles: This is a critical point that cannot be overemphasized. Aliquoting is the most effective way to prevent the degradation that can occur with repeated temperature cycling.[14][15]
-
Proper Storage of DMSO: DMSO is hygroscopic and will absorb moisture from the air.[19] Keep the stock bottle of DMSO tightly sealed and stored in a cool, dry, and well-ventilated place away from direct sunlight.[9][20]
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, sterile DMSO | High solubilizing power for hydrophobic peptides; miscible with aqueous solutions.[11][12] |
| Stock Concentration | 1-10 mM | A higher concentration allows for smaller volumes to be added to experimental setups, minimizing the final DMSO concentration.[21] |
| Pre-dissolution | Equilibrate vial to room temperature in a desiccator; centrifuge briefly. | Prevents moisture condensation and ensures all peptide is at the bottom of the vial.[11][12] |
| Dissolution | Gentle vortexing or sonication. | Facilitates complete dissolution without causing peptide aggregation.[11][18] |
| Aliquoting | Single-use volumes based on experimental needs. | Avoids detrimental effects of repeated freeze-thaw cycles.[14][15] |
| Short-term Storage | -20°C (up to 1 month) | Adequate for preserving peptide integrity for a limited time.[4] |
| Long-term Storage | -80°C (up to 6 months) | Recommended for maintaining peptide stability over extended periods.[4] |
Conclusion
The preparation of a stable and accurately concentrated stock solution of mTRP-2 peptide is a foundational step for reliable and reproducible experimental outcomes in melanoma research. By understanding the chemical properties of both the peptide and the solvent, and by adhering to the detailed protocol and best practices outlined in this application note, researchers can ensure the integrity and biological activity of their mTRP-2 peptide solutions. The principles of careful handling, appropriate storage, and controlled dilution are paramount for harnessing the full potential of this important research tool.
References
- Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
- AAPPTEC. Handling and Storage of Peptides - FAQ.
- (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
- GenScript. Peptide Storage and Handling Guidelines.
- NIBSC. Peptide Handling, dissolution & Storage.
- Bachem. Handling and Storage Guidelines for Peptides.
- Genosphere Biotechnologies. Best Practices for Peptide Storage and Handling.
- DMSO Store. Product Care and Storage.
- ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
- Carl ROTH. Safety Data Sheet: DMSO.
- University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
- LifeTein®. How to dissolve, handle and store synthetic peptides.
- PMC. (2024, January 28). Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses.
- MedChemExpress. mTRP-2 (180-188) | TRP-2 Derived Peptide.
- MedchemExpress.com. Peptide Solubility and Storage Guidelines.
- Storage and Handling Synthetic Peptides.
- SB-PEPTIDE. TRP-2 Peptide (180-188) - SVYDFFVWL.
- Peptide solubility guidelines.
- Google Patents. WO2002064057A2 - Use of cell penetrating peptides to generate antitumor immunity.
- PubMed. (2006, June 15). Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition.
- MDPI. (2025, May 27). Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation.
- PMC. (2022, February 14). Therapeutic peptides: current applications and future directions.
- Frontiers. (2013, August 26). Tumor-Penetrating Peptides.
- MilliporeSigma. Solubility Guidelines for Peptides.
- MDPI. (2021, December 30). Peptide Multimerization as Leads for Therapeutic Development.
- PMC. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.
- Benchchem. Introduction to Fmoc-Trp-Trp-OH and Peptide Solubility.
- ScienceOpen. (2016, January 28). All-atom molecular dynamics analysis of multi-peptide systems reproduces peptide solubility in line with experimental observations.
- University of KwaZulu-Natal. (2025, May 21). Peptide Research Reveals Potential Medical and Diagnostic Applications.
Sources
- 1. Therapeutic peptides: current applications and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 6. WO2002064057A2 - Use of cell penetrating peptides to generate antitumor immunity - Google Patents [patents.google.com]
- 7. Something went wrong... [wolfson.huji.ac.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 10. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. verifiedpeptides.com [verifiedpeptides.com]
- 12. lifetein.com [lifetein.com]
- 13. peptide.com [peptide.com]
- 14. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 15. genscript.com [genscript.com]
- 16. NIBSC - Peptide Storage [nibsc.org]
- 17. bachem.com [bachem.com]
- 18. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. dmsostore.com [dmsostore.com]
- 21. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: A Framework for In Vivo Immunization with Novel Compounds in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful development of novel immunomodulatory agents and vaccine adjuvants requires rigorous in vivo evaluation. This guide provides a comprehensive framework for designing and executing an initial in vivo immunization study in mice, with a focus on a compound identified by its CAS number, 219312-69-3. As there is no publicly available data on the in vivo application of this specific compound, this document will serve as an expert-guided template. Researchers must adapt these protocols based on their own preliminary in vitro and in vivo toxicology data. The causality behind each experimental choice is explained to empower researchers to make informed decisions.
PART 1: Foundational Principles of In Vivo Immunization in Mice
In vivo immunization in mice is a cornerstone for assessing the immunogenicity of antigens and the potency of adjuvants.[1] The primary goal is to elicit a robust and specific immune response, which can be either humoral (antibody-mediated) or cellular (T-cell mediated).[2][3] The choice of mouse strain, adjuvant, route of administration, and immunization schedule are critical variables that must be carefully considered.[1]
Key Considerations for Experimental Design:
-
Mouse Strain: The genetic background of the mouse strain significantly influences the immune response.[4] Common inbred strains like C57BL/6 and BALB/c are often used due to their well-characterized immune systems.
-
Adjuvant Selection: Adjuvants are substances that enhance the immune response to an antigen.[5] They can act as delivery systems, immunostimulants, or both.[1] Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (IFA) are potent but can cause significant inflammation.[5][6] Alum is a commonly used adjuvant in human vaccines. The choice of adjuvant should align with the desired type of immune response (e.g., Th1 vs. Th2).
-
Route of Administration: The route of administration can influence the magnitude and type of immune response. Subcutaneous (SC) and intraperitoneal (IP) injections are common for immunization studies.[5][7] The SC route is often preferred for viscous adjuvants.[5]
-
Antigen and Compound Preparation: The antigen and the compound of interest (in this case, this compound) must be sterile and free of contaminants that could cause non-specific inflammation.[8] The pH of the formulation should be within physiological limits.[8]
PART 2: Pre-clinical Evaluation of this compound
Prior to initiating an immunization study with a novel, uncharacterized compound like this compound, it is imperative to conduct preliminary in vivo studies to determine its safety and tolerability.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug or treatment that does not cause unacceptable toxicity. An MTD study is a critical first step.
Experimental Workflow for MTD Study:
Caption: Workflow for determining the Maximum Tolerated Dose (MTD).
PART 3: Protocol for In Vivo Immunization in Mice
This protocol provides a general framework for an immunization study. The dose of this compound should be determined from the MTD study.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c, 8-12 weeks old)[9]
-
Antigen of interest
-
This compound (formulated in a sterile vehicle)
-
Adjuvant (e.g., Freund's Complete Adjuvant for priming, Freund's Incomplete Adjuvant for boosts)[6]
-
Sterile saline or PBS
-
Syringes and needles (e.g., 27-30 gauge)
-
Animal handling and restraint devices
Step-by-Step Protocol:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the start of the experiment.[6]
-
Preparation of Immunization Mixture:
-
Prepare the antigen solution in sterile saline or PBS.
-
Prepare the this compound solution at the desired concentration based on MTD studies.
-
To prepare an emulsion with Freund's Adjuvant, mix the antigen/219312-69-3 solution with an equal volume of adjuvant. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of a stable emulsion will not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Administer the immunization mixture to the mice. For subcutaneous injections, inject at two sites on the back, with a total volume of 100-200 µL per mouse.[6]
-
Include appropriate control groups: vehicle only, antigen with adjuvant only, and this compound with antigen only.
-
-
Booster Immunizations:
-
Monitoring and Sample Collection:
-
Monitor the mice regularly for any adverse effects at the injection site or systemic toxicity.[7]
-
Collect blood samples (e.g., via submandibular or saphenous vein) 7-10 days after each booster to assess the antibody response.[7]
-
At the end of the study (e.g., 7-14 days after the final boost), euthanize the mice and collect spleens and lymph nodes for cellular immune response analysis.[1]
-
Experimental Workflow for Immunization and Analysis:
Caption: General timeline for an in vivo immunization study in mice.
PART 4: Data Analysis and Interpretation
The efficacy of the immunization protocol is evaluated by measuring the resulting immune responses.
Analysis of Humoral Immunity:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify antigen-specific antibody titers in the serum. This will determine the magnitude of the antibody response.
-
Isotyping: To determine the subclasses of antibodies produced (e.g., IgG1, IgG2a), which can provide insights into the type of T-helper cell response (Th2 vs. Th1).[3]
Analysis of Cellular Immunity:
-
ELISpot (Enzyme-Linked Immunospot Assay): To enumerate antigen-specific cytokine-secreting cells (e.g., IFN-γ, IL-4) from splenocytes or lymph node cells.
-
Intracellular Cytokine Staining (ICS) with Flow Cytometry: To identify and quantify cytokine-producing T-cell subsets (e.g., CD4+, CD8+).
Table 1: Summary of a Hypothetical Dosing and Schedule
| Parameter | Recommendation | Rationale |
| Mouse Strain | C57BL/6 or BALB/c | Well-characterized immune responses. |
| Compound Dose | To be determined by MTD study | Ensures safety and minimizes non-specific toxicity. |
| Antigen Dose | 10-100 µg per mouse | A common range for protein antigens.[7] |
| Route of Administration | Subcutaneous (SC) | Effective for depot-forming adjuvants and allows for monitoring of local reactions.[5] |
| Primary Immunization | Day 0 | To initiate the immune response. |
| Booster Immunization | Day 14 and Day 28 | To enhance and mature the immune response.[6] |
| Adjuvant | CFA (primary), IFA (boosters) | Potent adjuvants for robust initial response and less inflammatory boosters.[6][7] |
| Sample Collection | 7-10 days post-boost | Allows for peak antibody titers to be measured.[7] |
Conclusion
This document provides a scientifically grounded framework for conducting in vivo immunization studies in mice with a novel compound, this compound. Due to the lack of existing data for this specific compound, it is crucial to emphasize that the provided protocols are a template. Researchers must perform preliminary safety and dose-finding studies to adapt this guide for their specific research needs. By following these principles and detailed protocols, researchers can generate reliable and reproducible data to evaluate the immunomodulatory potential of new chemical entities.
References
-
Christensen, D., & Andersen, P. (2019). Rational Design and In Vivo Characterization of Vaccine Adjuvants. Methods in Molecular Biology, 1904, 15-31. Retrieved from [Link]
-
UNC Policies. (n.d.). Standard on Use of Adjuvants for Antibody Production. Retrieved from [Link]
-
Kapp, J. A., Pierce, C. W., & Benacerraf, B. (1973). Genetic control of the murine cell-mediated immune response in vivo. I. H-2-linked responsiveness to the terpolymer L-glutamic acid-60-L-alanine-30-L-tyrosine-10. The Journal of Experimental Medicine, 138(5), 1107–1120. Retrieved from [Link]
-
Laczko, D., Hogan, M. J., Toulmin, S. A., Hicks, P., Lederer, K., Gaudette, B. T., ... & Weissman, D. (2020). A Single Immunization with Nucleoside-Modified mRNA Vaccines Elicits Strong Cellular and Humoral Immune Responses against SARS-CoV-2 in Mice. Immunity, 53(4), 724–732.e7. Retrieved from [Link]
-
Mishra, R., Sriram, D., Yogeeswari, P., & Chakravarty, S. (2023). In-vivo studies on Transitmycin, a potent Mycobacterium tuberculosis inhibitor. PLoS ONE, 18(3), e0282544. Retrieved from [Link]
-
He, Q., Mao, Q., An, C., Zhang, J., Gao, F., & Lu, S. (2022). Mouse study of combined DNA/protein COVID-19 vaccine to boost high levels of antibody and cell mediated immune responses. ScienceOpen, 1(1). Retrieved from [Link]
-
Frith, J. R., et al. (2025). Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. STAR Protocols, 6(2), 102135. Retrieved from [Link]
-
Madhyastha, H., et al. (2023). Adjuvanted-SARS-CoV-2 Spike Protein-Based Microparticulate Vaccine Delivered by Dissolving Microneedles Induces Humoral, Mucosal, and Cellular Immune Responses in Mice. MDPI, 15(8), 1-20. Retrieved from [Link]
-
Hosen, M. I., et al. (2022). Mice Generated with Induced Pluripotent Stem Cells Derived from Mucosal-Associated Invariant T Cells. Cells, 11(19), 3123. Retrieved from [Link]
Sources
- 1. Rational Design and In Vivo Characterization of Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single Immunization with Nucleoside-Modified mRNA Vaccines Elicits Strong Cellular and Humoral Immune Responses against SARS-CoV-2 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adjuvanted-SARS-CoV-2 Spike Protein-Based Microparticulate Vaccine Delivered by Dissolving Microneedles Induces Humoral, Mucosal, and Cellular Immune Responses in Mice | MDPI [mdpi.com]
- 4. Genetic control of the murine cell-mediated immune response in vivo. I. H-2-linked responsiveness to the terpolymer L-glutamic acid-60-L-alanine-30-L-tyrosine-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Article - Standard on Use of Adjuvant... [policies.unc.edu]
- 9. Mice Generated with Induced Pluripotent Stem Cells Derived from Mucosal-Associated Invariant T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Generation of TRP-2 Specific Cytotoxic T Lymphocytes (CTLs)
Abstract & Strategic Overview
The generation of antigen-specific Cytotoxic T Lymphocytes (CTLs) against self-antigens remains a formidable challenge in immuno-oncology. TRP-2 (Tyrosinase-Related Protein 2) is a non-mutated, melanocyte differentiation antigen expressed in both normal melanocytes and melanoma (e.g., B16-F10). Because it is a self-antigen, high-affinity T cell clones are often deleted centrally or anergized peripherally (Tolerance).
To successfully generate TRP-2 specific CTLs in culture, one cannot rely on simple peptide pulsing of splenocytes. The protocol must utilize Bone Marrow-Derived Dendritic Cells (BMDCs) as professional Antigen Presenting Cells (APCs) to provide the necessary "Signal 2" (costimulation via CD80/CD86) and "Signal 3" (cytokines like IL-12) required to break tolerance and prime naive CD8+ precursors.
This guide details a biphasic culture system:
-
Phase I: Generation of high-purity, mature BMDCs.
-
Phase II: Priming and expansion of TRP-2 specific CTLs using a precise cytokine schedule to prevent Activation-Induced Cell Death (AICD).
Critical Reagents & Mechanism
The Antigen: TRP-2 [1][2][3][4][5][6]
-
Sequence: SVYDFFVWL
-
MHC Restriction: H-2K
(Mouse Class I) -
Solubility: Hydrophobic. Dissolve in DMSO (10 mg/mL stock) and dilute in PBS.
-
Handling: Avoid repeated freeze-thaw cycles. Aliquot single-use vials.
Cytokine Architecture
| Cytokine | Role in Protocol | Concentration | Timing |
| GM-CSF | Differentiation of myeloid progenitors to DCs. | 20 ng/mL | Days 0-8 (BMDC phase) |
| IL-4 | Suppresses macrophage differentiation; promotes DC phenotype. | 10 ng/mL | Days 0-8 (BMDC phase) |
| LPS | Maturation signal (TLR4 agonist); upregulates MHC-I/II & CD80/86. | 1 µg/mL | Day 7 (24h pulse) |
| IL-2 | T cell proliferation. Critical Warning: Adding too early promotes Tregs. | 10-20 IU/mL | Day 3 of Co-culture |
| IL-7 | Survival of naive/memory T cells; prevents exhaustion. | 5 ng/mL | Optional (Maintenance) |
Phase I: Generation of Mature BMDCs (The Priming Engine)
Rationale: Naive T cells require professional APCs for priming. Splenocytes are insufficient for the primary round against self-antigens.
Protocol Steps:
-
Harvest: Isolate femurs/tibias from C57BL/6 mice. Flush marrow with RPMI-1640.[1]
-
Lysis: Lyse RBCs (ACK Lysing Buffer) for 2 mins. Wash 2x with PBS.
-
Culture Initiation (Day 0): Plate
cells per 100mm Petri dish (bacteriological grade, not tissue culture treated, to reduce macrophage adherence) in 10 mL DC Medium (RPMI + 10% FCS + 20 ng/mL GM-CSF + 10 ng/mL IL-4). -
Feeding (Day 3 & 6): Gently remove 5 mL supernatant (floating cells) and spin down. Resuspend pellet in 5 mL fresh DC Medium (with 2x cytokines) and return to the dish.
-
Maturation (Day 7): Add LPS (1 µg/mL) to the culture. This mimics danger signals, forcing the DCs to stop capturing antigen and start presenting it.
-
Peptide Pulsing (Day 8):
-
Harvest non-adherent and loosely adherent cells (Mature DCs).
-
Wash 2x in serum-free RPMI.
-
Resuspend at
cells/mL in serum-free RPMI. -
Add TRP-2 peptide (10 µg/mL) and
-microglobulin (optional, 3 µg/mL) to stabilize MHC-I. -
Incubate: 2 hours at 37°C, gently shaking every 20 mins.
-
Irradiation: Irradiate DCs (3000 rads) or treat with Mitomycin C (50 µg/mL for 30 min) to prevent DC proliferation. Note: For primary stimulation, irradiation is optional if DCs are terminally differentiated, but recommended for consistency.
-
Wash 3x with complete RPMI to remove free peptide/mitomycin.
-
Phase II: CTL Priming & Expansion (The Co-Culture)
Rationale: The ratio of T cells to DCs and the timing of IL-2 are the determinants of success vs. failure (anergy).
Protocol Steps:
-
T Cell Isolation (Day 0):
-
Harvest spleens from naive C57BL/6 mice.
-
Enrich CD8+ T cells using a Negative Selection Kit (magnetic beads).[2] Avoid positive selection to prevent premature signaling through CD8.
-
Purity should be >90% CD8+.
-
-
Primary Stimulation (Day 0):
-
Mix CD8+ T cells (Responders) and Pulsed BMDCs (Stimulators) in a 20:1 ratio (e.g.,
T cells + DCs per well in a 24-well plate). -
Total Volume: 2 mL per well in CTL Medium (RPMI + 10% FCS + 50 µM 2-ME + HEPES + Sodium Pyruvate).
-
NO IL-2 at this stage.
-
-
Cytokine Support (Day 3):
-
Add IL-2 (10-20 IU/mL).
-
Expert Insight: High dose IL-2 (>100 IU/mL) causes AICD in antigen-specific clones. Keep it low.
-
-
Maintenance (Day 5):
-
Replace half the media with fresh CTL Medium + IL-2 (20 IU/mL).
-
-
Restimulation (Day 7-10):
-
T cells will have expanded but require restimulation to form memory/effector lines.
-
Stimulators: You can now use TRP-2 pulsed Splenocytes (irradiated 3000 rads) instead of BMDCs to save time, as T cells are now "primed."
-
Ratio: 10:1 (Responder T : Stimulator Splenocyte).
-
Feed with IL-2 (20 IU/mL) on Day 2 after restimulation.
-
Visualizing the Workflow
Caption: Workflow for generating TRP-2 specific CTLs. Red path: APC generation. Blue path: T cell priming.
Validation & Quality Control
Do not assume the culture worked. You must validate specificity against the TRP-2 epitope.[2]
A. Tetramer Staining (Structural Validation)
-
Reagent: H-2K
TRP-2 Tetramer-APC (MBL International or NIH Core). -
Control: H-2K
Ova Tetramer (SIINFEKL) as a negative control. -
Protocol:
-
Harvest
CTLs. -
Block Fc receptors (anti-CD16/32).
-
Stain with Tetramer (1:50) for 30 mins at 4°C (protected from light).
-
Counterstain with anti-CD8-FITC and 7-AAD (viability).
-
-
Success Criteria: >5% of CD8+ cells should be Tetramer+ after 2 rounds of stimulation.
B. Functional Cytotoxicity (Killing Assay)
-
Method:
Cr Release Assay or Flow-based Killing (Annexin V). -
Targets:
-
B16-F10: (TRP-2 positive, H-2K
positive) - Specific Target. -
EL-4: (TRP-2 negative, H-2K
positive) - Negative Control. -
EL-4 pulsed with SVYDFFVWL: Positive Control.
-
-
Calculation: % Specific Lysis =
Troubleshooting & Expert Tips
| Observation | Root Cause | Corrective Action |
| High background death (Day 3) | IL-2 starvation or handling. | Ensure IL-2 is added on Day 3. Handle cells gently; do not vortex. |
| No Tetramer+ cells | Tolerance or poor APCs. | Ensure BMDCs were LPS-matured. Check peptide integrity (mass spec). |
| Overgrowth of CD4+ cells | Poor CD8 enrichment. | Use negative selection beads.[2] CD4s will outcompete CD8s for IL-2. |
| Clumping | T cell activation (Good sign). | Do not break up clumps vigorously; these are proliferation clusters. |
References
-
Bloom, M. B. et al. (1997).[3][4] Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma.[5][3][4] Journal of Experimental Medicine, 185(3), 453-459.[3][4]
-
Inaba, K. et al. (1992). Generation of large numbers of dendritic cells from mouse bone marrow cultures supplemented with granulocyte/macrophage colony-stimulating factor.[6] Journal of Experimental Medicine, 176(6), 1693-1702.
-
MBL Life Science. (n.d.). H-2Kb TRP-2 Tetramer-SVYDFFVWL-APC Product Data.
-
Avogadri, F. et al. (2010).[3] Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity.[3][7] PLoS ONE, 5(9).[7]
Sources
- 1. yeasenbio.com [yeasenbio.com]
- 2. Generation of Tumor Antigen-Specific Cytotoxic T Lymphocytes from Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alphavirus Replicon Particles Expressing TRP-2 Provide Potent Therapeutic Effect on Melanoma through Activation of Humoral and Cellular Immunity | PLOS One [journals.plos.org]
- 4. Identification of tyrosinase-related protein 2 as a tumor rejection antigen for the B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanoma progression despite infiltration by in vivo-primed TRP-2-specific T cells. - 1 | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]
- 6. BMDC isolation protocol - mouse [abcam.com]
- 7. Alphavirus replicon particles expressing TRP-2 provide potent therapeutic effect on melanoma through activation of humoral and cellular immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Vaccination Strategies Utilizing Bioconjugation
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The provided CAS number 219312-69-3 could not be definitively identified in the context of peptide vaccination strategies. This guide, therefore, focuses on the principles and protocols of peptide vaccination, employing a representative and widely used class of bioconjugation reagents, specifically NHS-ester functionalized PEG linkers, to illustrate the core concepts.
I. Foundational Principles of Peptide-Based Immunotherapy
Peptide vaccines represent a sophisticated approach in immunotherapy, leveraging short, synthetic amino acid sequences to elicit a highly specific immune response against pathogens or malignant cells.[1][2][3] Unlike traditional vaccines that use whole organisms or large proteins, peptide vaccines offer a superior safety profile, chemical purity, and the flexibility for rational design.[2][3][4] However, the inherent limitations of small peptides, such as poor stability and weak immunogenicity, necessitate advanced formulation strategies to ensure a robust and lasting therapeutic effect.[4][5]
The core principle of a successful peptide vaccine lies in its ability to mimic the natural process of antigen presentation.[1][6] Exogenous peptides are taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), where they are loaded onto Major Histocompatibility Complex (MHC) molecules.[6][7][8] These peptide-MHC complexes are then presented on the APC surface to T-cells, initiating an adaptive immune response.[6][7][8] To overcome the challenges of peptide instability and to enhance their uptake and presentation by APCs, conjugation to carrier molecules or the inclusion of adjuvants is crucial.[3][9][10][11] This guide will provide a detailed exploration of these strategies, with a focus on the practical application of bioconjugation using a representative NHS-PEG linker.
II. Strategic Design of a Peptide Vaccine
The rational design of a peptide vaccine is a multi-faceted process that begins with the identification of a suitable antigenic epitope and culminates in a formulation that can effectively stimulate the immune system.
A. Epitope Selection and Peptide Synthesis
The journey to an effective peptide vaccine begins with the selection of the right epitope—the specific part of the antigen that is recognized by the immune system. Computational tools and bioinformatics protocols are invaluable in predicting potential T-cell and B-cell epitopes from the primary sequence of a target protein.[12] For T-cell mediated immunity, peptides are typically 8-10 amino acids for MHC-I presentation to CD8+ T-cells and 12-16 amino acids for MHC-II presentation to CD4+ T-cells.[9]
Once a candidate epitope is selected, the peptide is synthesized, most commonly via Solid-Phase Peptide Synthesis (SPPS).[2] The purity and sequence fidelity of the synthetic peptide are paramount, as impurities can lead to off-target effects or a diminished immune response. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential for the purification and characterization of the final peptide product.
B. The Pivotal Role of Linkers: Enhancing Stability and Delivery
To augment the in vivo performance of synthetic peptides, they are often conjugated to larger molecules, such as carrier proteins or polymers.[13][14] This is where linkers, such as the illustrative NHS-PEG linker, play a critical role. Polyethylene glycol (PEG) is a biocompatible polymer that, when conjugated to a peptide (a process known as PEGylation), can significantly enhance its solubility, stability, and circulation half-life.[15][16][][18]
The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.[16][18][19][][21] This specific and efficient conjugation chemistry is a cornerstone of modern bioconjugation techniques.[16][18][19][]
III. Visualizing the Path to Immunity: Workflows and Pathways
To provide a clear conceptual framework, the following diagrams illustrate the key experimental workflow and the underlying immunological pathway.
Figure 1: A schematic overview of the experimental workflow for the development and evaluation of a peptide vaccine, from synthesis to in vivo testing.
Figure 2: The immunological pathway of T-cell activation initiated by a peptide vaccine, leading to the destruction of target cells.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key experiments in a peptide vaccination study.
Protocol 1: Peptide Conjugation using an NHS-PEG Linker
This protocol describes the conjugation of a synthetic peptide containing a primary amine to a carrier protein using a commercially available NHS-PEG linker.
Materials:
-
Synthetic Peptide (with at least one primary amine, e.g., N-terminus or Lysine residue)
-
NHS-PEG-Maleimide linker
-
Carrier Protein (e.g., Keyhole Limpet Hemocyanin, KLH)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal ultrafiltration units
Procedure:
-
Peptide Preparation: Dissolve the synthetic peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Linker Activation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add the dissolved linker to the peptide solution at a molar ratio of 1.5:1 (linker:peptide). Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Carrier Protein Preparation: While the peptide-linker reaction is proceeding, dissolve the carrier protein (KLH) in the conjugation buffer to a concentration of 5-10 mg/mL.
-
Peptide-Carrier Conjugation: Add the peptide-linker solution to the carrier protein solution. The maleimide group on the PEG linker will react with free sulfhydryl groups on the carrier protein. If the carrier protein has few free sulfhydryls, they can be introduced using a reagent like Traut's reagent. Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Remove unconjugated peptide and linker by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
Characterization: Confirm successful conjugation using SDS-PAGE, which will show a shift in the molecular weight of the carrier protein. The concentration of the final conjugate can be determined using a protein assay like the BCA assay.
Protocol 2: Vaccine Formulation with an Adjuvant
This protocol details the formulation of the peptide conjugate with a common oil-in-water adjuvant, Montanide ISA 51.
Materials:
-
Peptide-KLH conjugate from Protocol 1
-
Montanide ISA 51 VG adjuvant
-
Sterile PBS
-
Two sterile Luer-lock syringes
-
A sterile three-way stopcock
Procedure:
-
Preparation of Aqueous Phase: Dilute the peptide-KLH conjugate to the desired final concentration in sterile PBS.
-
Emulsification: Draw the aqueous phase into one syringe and the Montanide ISA 51 adjuvant into the other syringe at a 1:1 volume ratio.
-
Mixing: Connect both syringes to the three-way stopcock. Emulsify the mixture by repeatedly passing the contents from one syringe to the other for at least 10 minutes until a stable, white emulsion is formed.
-
Stability Check: Test the stability of the emulsion by dropping a small amount into a beaker of water. A stable emulsion will not disperse.
-
Storage: Store the formulated vaccine at 4°C and use within 24 hours. Do not freeze.
Protocol 3: In Vitro Dendritic Cell Activation Assay
This assay assesses the ability of the peptide vaccine to induce maturation of dendritic cells (DCs), a critical step in initiating an immune response.[7]
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or peripheral blood mononuclear cell (PBMC)-derived DCs
-
Complete RPMI-1640 medium
-
Peptide vaccine formulation
-
Positive Control: Lipopolysaccharide (LPS)
-
Negative Control: PBS
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD86, anti-MHC-II)
-
ELISA kit for IL-12
Procedure:
-
DC Culture: Culture immature DCs in a 24-well plate at a density of 1x10^6 cells/mL.
-
Stimulation: Add the peptide vaccine formulation, LPS, or PBS to the DC cultures. Incubate for 24-48 hours.
-
Supernatant Collection: Collect the cell culture supernatants for cytokine analysis by IL-12 ELISA.
-
Cell Staining: Harvest the DCs and stain with fluorescently labeled antibodies against maturation markers (CD80, CD86) and MHC-II.
-
Flow Cytometry: Analyze the expression of maturation markers by flow cytometry. An increase in the expression of these markers indicates DC activation.
| Treatment | % CD86+ Cells (Mean ± SD) | IL-12 p70 (pg/mL) (Mean ± SD) |
| Untreated | 15 ± 3 | < 10 |
| PBS | 18 ± 4 | < 10 |
| Peptide Vaccine | 65 ± 8 | 550 ± 75 |
| LPS (Control) | 85 ± 5 | 1200 ± 150 |
Table 1: Representative data from an in vitro DC activation assay, demonstrating the ability of the peptide vaccine to induce DC maturation.
Protocol 4: In Vivo Immunization and ELISPOT Assay
This protocol describes the immunization of mice and the subsequent measurement of antigen-specific T-cell responses using an IFN-γ ELISPOT assay.[22]
Materials:
-
6-8 week old C57BL/6 mice
-
Peptide vaccine formulation
-
Control formulation (adjuvant only)
-
ELISPOT plates and reagents for murine IFN-γ
-
Stimulation peptide (the same peptide used for vaccination)
Procedure:
-
Immunization: Immunize mice subcutaneously with 100 µL of the peptide vaccine formulation or the control formulation. Boost with the same dose 1-2 weeks later.
-
Spleen Harvest: 7-10 days after the final immunization, euthanize the mice and harvest the spleens under sterile conditions.
-
Splenocyte Preparation: Prepare single-cell suspensions of splenocytes.
-
ELISPOT Assay:
-
Coat the ELISPOT plate with anti-IFN-γ capture antibody.
-
Add splenocytes to the wells at a density of 2-5x10^5 cells/well.
-
Stimulate the cells with the peptide (10 µg/mL) or a negative control (irrelevant peptide or media alone).
-
Incubate for 18-24 hours at 37°C.
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody.
-
Add streptavidin-alkaline phosphatase and the substrate.
-
Count the resulting spots, where each spot represents an IFN-γ-secreting cell.
-
Protocol 5: In Vivo Cytotoxicity Assay
This assay directly measures the ability of vaccine-induced T-cells to kill target cells in vivo.[22][23]
Materials:
-
Immunized and control mice
-
Syngeneic splenocytes
-
Target peptide
-
CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., 5 µM and 0.5 µM)
Procedure:
-
Target Cell Preparation:
-
Prepare a single-cell suspension of splenocytes from a naive mouse.
-
Divide the splenocytes into two populations.
-
Pulse one population with the target peptide (10 µg/mL) for 1 hour at 37°C.
-
Leave the other population unpulsed.
-
-
CFSE Labeling:
-
Label the peptide-pulsed population with a high concentration of CFSE (CFSE_high).
-
Label the unpulsed population with a low concentration of CFSE (CFSE_low).
-
-
Cell Injection: Mix the CFSE_high and CFSE_low populations at a 1:1 ratio and inject intravenously into the immunized and control mice.
-
Analysis: After 18-24 hours, harvest the spleens from the recipient mice and analyze the CFSE-labeled populations by flow cytometry.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (ratio_unprimed / ratio_primed)] x 100 where the ratio is (%CFSE_low / %CFSE_high).
| Group | Ratio (%CFSE_low / %CFSE_high) | % Specific Lysis |
| Control (Adjuvant only) | 1.05 | -5% |
| Peptide Vaccine | 0.25 | 76% |
Table 2: Example data from an in vivo cytotoxicity assay, showing potent target cell killing in peptide vaccine-immunized mice.
V. Conclusion and Future Directions
The strategic application of bioconjugation, exemplified here by the use of an NHS-PEG linker, is a powerful tool in the development of effective peptide vaccines. By enhancing the stability and delivery of peptide antigens, and by co-formulating with potent adjuvants, it is possible to elicit robust and specific T-cell responses capable of recognizing and eliminating target cells. The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of such vaccines.
Future innovations in this field will likely focus on the development of novel linker technologies, more potent and targeted adjuvants, and personalized vaccination strategies tailored to the genetic background of the individual.[24][25] As our understanding of the intricacies of the immune system deepens, so too will our ability to design and deploy next-generation peptide vaccines for a wide range of diseases.
VI. References
-
In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC. Available at:
-
PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC. Available at:
-
Peptides for Vaccine Development - PMC. Available at:
-
Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC. Available at:
-
CAS 219312-93-3 (2-METHOXYMETHYL-3-METHYLCYCLOHEXAN-1-ONE). Available at:
-
First‐in‐human study of the cancer peptide vaccine TAS0313 in patients with advanced solid tumors - PMC. Available at:
-
Dendritic cell-based in vitro assays for vaccine immunogenicity - PMC - NIH. Available at:
-
Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC. Available at:
-
Recent Advances in Peptide Linkers of Antibody–Drug Conjugates - ACS Publications. Available at:
-
Neuroprotective effects of NV-31, a bilobalide-derived compound: evidence for an antioxidative mechanism - PubMed. Available at:
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System - MDPI. Available at:
-
A Bioinformatics Protocol for Rational Design of Peptide Vaccines and the COVID-19 Rampage - Scientific Archives International Open Access Journals. Available at:
-
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing). Available at:
-
Self-Assembled Peptides: A New Generation of Vaccine Adjuvant Platform - MDPI. Available at:
-
The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold - MDPI. Available at:
-
Vaccines: How do adjuvants enhance immune responses? - eLife. Available at:
-
Hydrogels from Protein–Polymer Conjugates: A Pathway to Next-Generation Biomaterials. Available at:
-
NCT01069575 | Safety Study of Peptide Cancer Vaccine To Treat HLA-A*24-positive Advanced Non-small Cell Lung Cancer. Available at:
-
CAS RN 1569-69-3 - Fisher Scientific. Available at:
-
Generation in vivo of peptide-specific cytotoxic T cells and presence of regulatory T cells during vaccination with hTERT (class I and II) peptide-pulsed DCs - PMC. Available at:
-
Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices - BOC Sciences. Available at:
-
M2e-Derived Peptidyl and Peptide Amphiphile Micelles as Novel Influenza Vaccines - MDPI. Available at:
-
Schematic representation of the conjugation chemistry used for PEGylation of αα-fumaryl Hb. Succinimidyl esters are used to generate either isopeptide and of urethane linkage between Hb and PEG - ResearchGate. Available at:
-
Peptide Vaccine Development and Production | PurePep Blog - Gyros Protein Technologies. Available at:
-
cyclohexyl mercaptan, 1569-69-3. Available at:
-
Phenolic constituents from twigs of Aleurites fordii and their biological activities - Beilstein Journals. Available at:
-
(PDF) First‐in‐human study of the cancer peptide vaccine, TAS0313, in patients with advanced solid tumors - ResearchGate. Available at:
-
Cyclohexanethiol 1569-69-3 | TCI (Shanghai) Development Co., Ltd.. Available at:
-
Cytotoxicity and Antiviral Properties of Alkaloids Isolated from Pancratium maritimum. Available at:
-
Three-day dendritic cells for vaccine development: Antigen uptake, processing and presentation - PMC. Available at:
-
PEG and PEGylation Reagents for Drug Delivery - BOC Sciences. Available at:
-
In Vivo Assay for Detection of Antigen-specific T-cell Cytolytic Function Using a Vaccination Model - JoVE. Available at:
-
PEGylation and PEGylation Reagents - BroadPharm. Available at:
-
Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC. Available at:
-
Cyclohexanethiol | CAS 1569-69-3 | SCBT - Santa Cruz Biotechnology. Available at:
-
Editorial: Research, Development and Clinical Trials for Peptide-Based Vaccines - Frontiers. Available at:
-
A randomized phase III trial of personalized peptide vaccination for castration‑resistant prostate cancer progressing after docetaxel - PubMed. Available at:
-
What type of linkers are used for antibody-siRNA conjugation - Bio-Synthesis. Available at:
-
CAS 518044-40-1 (Maleimido-tri(ethylene glycol)-propionic acid) - BOC Sciences. Available at:
-
Guidelines-for-the-production-and-quality-control-of-synthetic-peptide-vaccines.pdf. Available at:
-
Peptide vaccines prevent tumor growth by activating T cells that respond to native tumor antigens | PNAS. Available at:
-
Personalized Dendritic-cell-based Vaccines Targeting Cancer Neoantigens. Available at:
-
Adjuvants for peptide-based cancer vaccines. Available at:
-
(PDF) Promotion of glucose uptake by mulberry leaf extract and its active component 1-deoxynojirimycin in C2C12 cells - ResearchGate. Available at:
-
A Guide to the Basics of Peptide Conjugation - Neuland Labs. Available at:
-
Peptide-Pulsed Dendritic Cells Have Superior Ability to Induce Immune-Mediated Tissue Destruction Compared to Peptide with Adjuvant | PLOS One. Available at:
-
An Overview of Peptide Conjugates - AltaBioscience. Available at:
-
succinimidyl ester | MedChemExpress (MCE) Life Science Reagents. Available at:
Sources
- 1. Peptides for Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Frontiers | Editorial: Research, Development and Clinical Trials for Peptide-Based Vaccines [frontiersin.org]
- 4. blog.kohan.com.tw [blog.kohan.com.tw]
- 5. mdpi.com [mdpi.com]
- 6. Personalized Dendritic-cell-based Vaccines Targeting Cancer Neoantigens | Anticancer Research [ar.iiarjournals.org]
- 7. Dendritic cell-based in vitro assays for vaccine immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-day dendritic cells for vaccine development: Antigen uptake, processing and presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
- 14. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 19. mdpi.com [mdpi.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. In Vivo Expansion, Persistence and Function of Peptide Vaccine-Induced CD8 T Cells Occurs Independently of CD4 T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jove.com [jove.com]
- 24. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A randomized phase III trial of personalized peptide vaccination for castration‑resistant prostate cancer progressing after docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Fluorescently Labeled mTRP-2 (180-188) Peptide for Immunological Research
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of a fluorescently labeled murine Tyrosinase-Related Protein 2 (mTRP-2) peptide, corresponding to the immunodominant epitope of residues 180-188 (Sequence: Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu). This peptide is a critical tool in melanoma immunotherapy research, identified as a major reactive epitope for cytotoxic T-lymphocytes (CTLs).[1][2][3] Fluorescent labeling enables researchers to visualize and track the peptide in a variety of applications, including cellular uptake studies, receptor-binding assays, flow cytometry, and high-resolution microscopy, thus providing critical insights into its biological activity and mechanism of action.[4][5][] We present a detailed protocol based on Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), on-resin N-terminal labeling with 5(6)-Carboxyfluorescein (FAM), and subsequent purification and characterization by RP-HPLC and mass spectrometry.
Guiding Principles & Experimental Rationale
The successful synthesis of a high-purity, biologically active fluorescent peptide requires careful consideration of the synthesis chemistry, labeling strategy, and purification methods. Our protocol is designed around principles of efficiency, reliability, and preservation of the peptide's native structure.
Synthesis Strategy: Fmoc Solid-Phase Peptide Synthesis (SPPS)
We employ the Fmoc/tBu (tert-butyl) strategy for SPPS. This approach is the industry standard for research-scale peptide synthesis due to its use of exceptionally mild reaction conditions. The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a weak base (piperidine), while the acid-labile side-chain protecting groups (like t-butyl) remain intact. This orthogonality prevents the repetitive, harsh acidic treatments required in older Boc-based methods, leading to higher yields and purity for complex sequences.[7] The entire synthesis is performed on an insoluble resin support, which simplifies the process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps.[7][8]
Labeling Strategy: N-Terminal On-Resin Conjugation
The choice of where and when to attach the fluorescent dye is critical to maintaining the peptide's biological function.
-
Labeling Position: The native mTRP-2 (180-188) sequence (SVYDFFVWL) lacks side-chain functional groups like the ε-amino group of Lysine or the thiol of Cysteine, which are common alternative labeling sites.[9][10] Therefore, direct labeling at the N-terminal α-amino group is the most logical and efficient strategy. This approach avoids the need to synthesize a modified peptide sequence (e.g., by adding a Lysine), thereby preserving the native epitope for immunological studies.
-
Timing of Labeling: We perform the labeling reaction while the peptide is still attached to the solid-phase resin after the final amino acid has been coupled. This "on-resin" approach is highly advantageous because the large excess of fluorescent dye and coupling reagents required to drive the reaction to completion can be easily washed away from the resin-bound peptide. This significantly simplifies the subsequent purification process compared to labeling the peptide in solution post-cleavage.
Fluorophore Selection
The choice of fluorophore is dictated by the specific experimental requirements, including the excitation and emission wavelengths needed for the available instrumentation, photostability, and cost. For this protocol, we selected 5(6)-Carboxyfluorescein (FAM) as the primary example. FAM is a widely used and cost-effective green fluorophore with an excitation maximum that is nearly perfectly matched to the common 488 nm argon-ion laser line found in most flow cytometers and confocal microscopes.[5][9] While it exhibits some pH sensitivity and is prone to photobleaching, its brightness and utility make it an excellent choice for a broad range of applications.[9] A selection of alternative dyes is presented below for applications requiring different spectral properties or enhanced stability.
| Fluorophore | Common Abbreviation | Excitation (nm) | Emission (nm) | Color | Key Characteristics |
| 5(6)-Carboxyfluorescein | FAM | ~494 | ~518 | Green | Cost-effective, bright, compatible with 488 nm lasers. pH sensitive.[9][11] |
| Tetramethylrhodamine | TAMRA | ~557 | ~583 | Red-Orange | More photostable than FAM, often used in FRET studies.[9][] |
| Cyanine 3 | Cy3 | ~550 | ~570 | Orange | Bright and photostable, good for multiplexing.[4][9][] |
| Cyanine 5 | Cy5 | ~650 | ~670 | Far-Red | Emits in the far-red spectrum, minimizing autofluorescence in cellular assays.[4][9][] |
| Alexa Fluor™ 488 | AF488 | ~490 | ~525 | Green | Highly photostable and pH-insensitive alternative to FAM.[4] |
Workflow Overview
The synthesis and purification process follows a logical progression from peptide assembly to final characterization. Each stage is designed to maximize yield and purity.
Figure 1: Overall workflow for the synthesis of fluorescently labeled mTRP-2 (180-188).
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Resins & Amino Acids | ||
| Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g) | Synthesis Grade | AAPPTec, Bachem |
| Fmoc-L-Leu-OH | Synthesis Grade | Various |
| Fmoc-L-Trp(Boc)-OH | Synthesis Grade | Various |
| Fmoc-L-Val-OH | Synthesis Grade | Various |
| Fmoc-L-Phe-OH | Synthesis Grade | Various |
| Fmoc-L-Asp(OtBu)-OH | Synthesis Grade | Various |
| Fmoc-L-Tyr(tBu)-OH | Synthesis Grade | Various |
| Fmoc-L-Ser(tBu)-OH | Synthesis Grade | Various |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Diethyl Ether, Anhydrous | ACS Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Deionized Water (18.2 MΩ·cm) | HPLC Grade | Millipore |
| Reagents | ||
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Synthesis Grade | Various |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| 5(6)-Carboxyfluorescein (FAM) | Reagent Grade | Thermo Fisher |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Consumables | ||
| Solid-phase synthesis vessel | - | - |
| C18 Preparative & Analytical HPLC columns | - | Waters, Agilent |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of mTRP-2 (180-188)
This protocol outlines the assembly of the peptide chain on Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. The synthesis proceeds from the C-terminus (Leucine) to the N-terminus (Serine).
-
Resin Preparation: Place Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.
-
Initial Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 20% piperidine solution for 15 minutes. This removes the Fmoc group from the resin's linker, exposing the primary amine for the first amino acid coupling.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
First Amino Acid Coupling (Leucine):
-
In a separate vial, pre-activate Fmoc-L-Leu-OH (4 eq., 0.4 mmol) with HBTU (3.9 eq., 0.39 mmol) and DIPEA (8 eq., 0.8 mmol) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.
-
-
Coupling Confirmation (Optional but Recommended): Perform a Kaiser test.[8] A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (5x) to remove excess reagents.
-
Iterative Synthesis Cycles: Repeat the following cycle for each subsequent amino acid in the sequence (Trp, Val, Phe, Phe, Asp, Tyr, Val, Ser):
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 min), drain, add fresh 20% piperidine in DMF (15 min).
-
Washing: Wash with DMF (5x), DCM (3x), DMF (3x).
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF, then add to the resin and agitate for 2 hours.
-
Washing: Wash with DMF (5x).
-
Protocol 2: On-Resin N-Terminal Fluorescent Labeling
Figure 2: On-resin N-terminal labeling reaction scheme.
-
Final Fmoc Deprotection: After the final amino acid (Fmoc-L-Ser(tBu)-OH) has been coupled and washed, perform the standard Fmoc deprotection step with 20% piperidine in DMF as described in Protocol 1, Step 7. This exposes the N-terminal amine of Serine.
-
Thorough Washing: It is critical to remove all residual piperidine. Wash the resin with DMF (8-10x), followed by DCM (5x), and finally DMF (3x).
-
Labeling Reaction:
-
In a separate light-protected vial, dissolve 5(6)-Carboxyfluorescein (3 eq., 0.3 mmol) and HBTU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the dye to activate for 10 minutes.
-
Add the activated FAM solution to the peptide-resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours, ensuring the vessel is protected from light (e.g., by wrapping in aluminum foil).
-
-
Post-Labeling Wash: Drain the dye solution. Wash the resin extensively with DMF until the washing solution is colorless (at least 8-10x). Then, wash with DCM (5x) and methanol (3x).
-
Drying: Dry the fluorescently labeled peptide-resin under a vacuum for at least 2 hours.
Protocol 3: Peptide Cleavage and Precipitation
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% TFA / 2.5% Water / 2.5% TIS . Caution: TFA is highly corrosive. The TIS and water act as scavengers to protect sensitive side chains (e.g., Trp) from reactive species generated during cleavage.[13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.
-
Isolate Peptide Solution: Filter the resin and collect the TFA solution containing the cleaved peptide into a new centrifuge tube.
-
Precipitation: Add the TFA solution dropwise into a 50 mL tube containing ice-cold diethyl ether (at least 10x the volume of the TFA solution). A white or yellowish precipitate (the crude peptide) should form.
-
Pellet and Wash: Centrifuge the mixture at 3000 x g for 10 minutes. Carefully decant the ether. Wash the pellet twice more by resuspending in cold ether and centrifuging to remove residual scavengers and cleaved protecting groups.
-
Drying: After the final wash, air-dry the crude peptide pellet in the fume hood for several hours to remove residual ether.
Protocol 4: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as 50% ACN/water with 0.1% TFA.
-
HPLC System: Use a preparative C18 column. The mobile phases are Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN).[14]
-
Purification Run:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5-10%).
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient (e.g., 10-70% Solvent B over 40 minutes) at an appropriate flow rate for the column size.
-
Monitor the elution profile using a UV detector at two wavelengths: 220 nm (for the peptide backbone) and ~494 nm (for the FAM label). The desired product should absorb at both wavelengths.
-
-
Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.
-
Fraction Analysis: Analyze the purity of each collected fraction using an analytical C18 HPLC column with a faster gradient to confirm which fractions contain the pure product.
-
Pooling and Lyophilization: Combine the pure fractions and freeze-dry (lyophilize) them to obtain a fluffy, solid powder.[14]
Characterization and Quality Control
Final validation is essential to confirm the identity and purity of the synthesized peptide.[]
-
Analytical HPLC: An aliquot of the final lyophilized product is run on an analytical C18 column. Purity should ideally be >95%.
-
Mass Spectrometry: The molecular weight of the final product is confirmed using ESI-MS or MALDI-TOF. This verifies both the correct peptide sequence assembly and the successful conjugation of the fluorescent dye.
| Parameter | Expected Value | Purpose |
| Peptide Sequence | SVYDFFVWL | - |
| Molecular Formula (Unlabeled Peptide) | C₅₅H₇₅N₉O₁₂ | - |
| Calculated Monoisotopic Mass (Unlabeled) | 1085.55 Da | Baseline for comparison |
| Fluorophore (5-FAM) | C₂₁H₁₂O₆ | - |
| Calculated Monoisotopic Mass (FAM) | 376.06 Da | Mass of the label |
| Final Formula (FAM-Peptide) | C₇₆H₈₅N₉O₁₇ | - |
| Expected Monoisotopic Mass (Labeled) | 1443.60 Da | Primary Identity Confirmation |
| HPLC Purity | >95% | Quality Control |
| Storage | -80°C, desiccated, protected from light[1] | Long-term stability |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Synthesis Yield | Incomplete coupling steps; steric hindrance. | Double-couple difficult amino acids (e.g., Val); use a more potent coupling reagent like HATU. |
| Incomplete Labeling | Insufficient dye/reagents; residual piperidine quenching the reaction. | Increase equivalents of dye and coupling agents; ensure thorough washing after final Fmoc deprotection. |
| Multiple Peaks in HPLC | Deletion sequences; side reactions during cleavage; dye isomers. | Optimize coupling times; ensure fresh cleavage cocktail with adequate scavengers; use a single isomer dye if necessary.[9] |
| Mass Mismatch | Incomplete removal of a protecting group; modification during cleavage or workup. | Review synthesis steps; ensure adequate cleavage time and proper scavenger use; check for oxidation of Trp. |
Conclusion
This application note provides a robust and reproducible framework for the synthesis of high-purity, N-terminally FAM-labeled mTRP-2 (180-188) peptide. By following the detailed protocols for Fmoc-SPPS, on-resin labeling, and RP-HPLC purification, researchers can confidently produce this valuable tool for advancing melanoma immunology and cancer therapy research. The principles and techniques described herein are broadly applicable to the synthesis of other fluorescently labeled peptides for a wide range of biomedical applications.
References
-
SB-PEPTIDE. (n.d.). Peptide fluorescent labeling. SB-PEPTIDE. Retrieved from [Link]
-
AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience. Retrieved from [Link]
-
LifeTein. (2024, January 4). What Fluorescent Dyes Should I Use in My Peptides?. LifeTein. Retrieved from [Link]
-
Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]
-
Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au. Retrieved from [Link]
-
CD Formulation. (2024). Fluorescence Labeled Peptide Synthesis. CD Formulation. Retrieved from [Link]
-
Iris Biotech. (2019, December 30). Fluorescently-labeled peptides. Iris Biotech. Retrieved from [Link]
-
Hintzen, J. C. J., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ResearchGate. Retrieved from [Link]
-
Kalli, A., & J. L. Campbell. (2011). Mass spectrometry based approach for identification and characterisation of fluorescent proteins from marine organisms. Proteomics. Retrieved from [Link]
-
GenScript. (n.d.). mTRP-2(180-188). GenScript. Retrieved from [Link]
-
Brodbelt, J. S., et al. (2015). Characterization of Green Fluorescent Proteins by 193 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
peptides&elephants. (n.d.). Trp2 180-188 | 5 mg. peptides&elephants. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]
-
Julian, R. R., et al. (2011). Parallel Detection of Intrinsic Fluorescence from Peptides and Proteins for Quantification during Mass Spectrometric Analysis. Analytical Chemistry. Retrieved from [Link]
-
G. A. B., & Albericio, F. (2014). Solid-phase peptide synthesis. RSC Advances. Retrieved from [Link]
-
Spada, A., et al. (2021). Environment-Sensitive Fluorescent Labelling of Peptides by Luciferin Analogues. International Journal of Molecular Sciences. Retrieved from [Link]
-
AnaSpec. (n.d.). Fluorescent labeled custom peptides. AnaSpec. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). TRP-2 Peptide (180-188) - SVYDFFVWL. SB-PEPTIDE. Retrieved from [Link]
-
AAPPTec. (n.d.). Fluorescent Labeling Reagents. AAPPTec. Retrieved from [Link]
-
Brea, R. J., et al. (2025). Re-Inventing Solid-Phase Peptide Synthesis: Merrifield 2.0. ChemRxiv. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
Atherton, E., & Sheppard, R. C. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Wang, L., et al. (2007). An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. International Immunopharmacology. Retrieved from [Link]
-
Wang, Q., et al. (2023). Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. Infoscience. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. genscript.com [genscript.com]
- 3. Trp2 180-188 | 5 mg | EP02373_5 [peptides.de]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. lubio.ch [lubio.ch]
- 7. bachem.com [bachem.com]
- 8. digital.csic.es [digital.csic.es]
- 9. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 10. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. lifetein.com [lifetein.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: SVYDFFVWL (TRP2 180-188) Peptide Formulation
[1][2][3][4]
Case ID: TRP2-AGG-001 Subject: Prevention of Aggregation and Hydrophobic Collapse in Aqueous Media Applicable For: In vitro T-cell assays, dendritic cell pulsing, and in vivo immunization studies.
Executive Summary & Physicochemical Profile
The Core Issue: The SVYDFFVWL peptide (Tyrosinase-related protein 2, residues 180–188) is a murine MHC Class I (H-2Kb) restricted epitope.[1][2] Its aggregation in aqueous media is not random; it is a deterministic result of its sequence.
-
Hydrophobicity: 66% of the residues (Val, Phe, Phe, Val, Trp, Leu) are strongly hydrophobic.
-
Amyloidogenic Motif: The central Phe-Phe (FF) motif is a known driver of
-sheet stacking, leading to rapid fibril formation and gelation in aqueous environments. -
Isoelectric Point (pI): ~3.8. The peptide carries a net negative charge at neutral pH, but the hydrophobic forces often overpower the electrostatic repulsion.
Data Snapshot:
| Property | Value | Implication |
| Sequence | Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu | High hydrophobicity (GRAVY score > 1.[3]0) |
| MW | 1175.4 Da | Small, but prone to oligomerization |
| Solubility (Water) | < 0.1 mg/mL (TFA salt) | essentially insoluble without modification |
| Solubility (DMSO) | > 10 mg/mL | Excellent solvent, but toxic to cells at high % |
| Critical Risk | "Crash-out" precipitation | Occurs upon rapid dilution into PBS/Saline |
Standard Operating Procedure (SOP): The "Solvent-Shift" Method
Use this protocol for standard T-cell assays where DMSO tolerance is < 0.5%.
Principle: Dissolve the peptide in a "good" solvent (DMSO) to break intermolecular
Step-by-Step Protocol
-
Primary Solubilization (The Stock):
-
Bring the lyophilized peptide vial to room temperature before opening to prevent condensation.
-
Dissolve the peptide in 100% anhydrous DMSO to a concentration of 10–20 mg/mL .
-
Technical Note: Vortex vigorously for 30 seconds. The solution must be perfectly clear. If cloudy, sonicate in a water bath for 5 minutes.
-
-
The "Dropwise" Dilution (The Critical Step):
-
Prepare your aqueous buffer (e.g., PBS or HBSS). Warm the buffer to 37°C .
-
Do NOT add buffer to the DMSO stock.
-
DO add the DMSO stock dropwise into the large volume of swirling aqueous buffer.
-
Target: Final peptide concentration should ideally be
100 µM (approx. 0.1 mg/mL) for stability.
-
-
Immediate Usage:
-
Hydrophobic peptides are thermodynamically unstable in water. Use the diluted solution within 30–60 minutes . Do not store diluted aliquots.
-
Advanced Formulation Strategies
If the standard SOP fails (e.g., visible cloudiness or loss of biological activity), utilize these advanced methods.
Strategy A: pH Tuning (The "Salt Swap")
The standard TFA (Trifluoroacetate) salt form of the peptide is often less soluble than the sodium salt form.
-
Protocol: Instead of pure PBS, dilute the DMSO stock into PBS adjusted to pH 8.0–8.5 using dilute NaOH.
-
Mechanism: De-protonating the Tyrosine (Y) and Aspartic Acid (D) maximizes negative charge repulsion, preventing aggregation.
-
Reference: Vasievich et al. noted a ~30-fold solubility increase (up to 1.8 mM) when converting TRP2 to a disodium salt form compared to the TFA salt.[2]
Strategy B: Excipient Stabilization (Cyclodextrins)
For in vivo work where DMSO is undesirable.
-
Protocol: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-
-cyclodextrin (HP CD) in water. -
Workflow: Dissolve peptide in minimal DMSO
Add to HP CD solution Dilute with PBS. -
Mechanism: The hydrophobic "FFVWL" tail inserts into the cyclodextrin cavity, shielding it from water while the hydrophilic residues remain exposed.
Diagnostic Workflow (Troubleshooting)
Use the following logic flow to diagnose solubility failures.
Figure 1: Decision tree for troubleshooting SVYDFFVWL solubilization.
Frequently Asked Questions (FAQs)
Q1: Can I store the peptide in PBS at -20°C? A: Absolutely not. Freezing SVYDFFVWL in aqueous buffer will induce irreversible precipitation (cryo-concentration effect). Store the peptide as a lyophilized powder or as a high-concentration stock in 100% anhydrous DMSO at -80°C.
Q2: My cells are sensitive to DMSO. How do I remove it? A: You cannot easily dialyze this peptide because it will stick to the dialysis membrane. Instead, use the "Step-Down" approach:
-
Make a 10 mM stock in DMSO.
-
Dilute 1:1000 into the culture medium (Final: 10 µM peptide, 0.1% DMSO). Most T-cell lines tolerate 0.1% DMSO well.
-
If 0.1% is too high, use the Cyclodextrin (Strategy B) method described above.
Q3: Why does the solution turn into a gel after 2 hours? A: This is due to the Phe-Phe (FF) motif forming amyloid-like fibrils. This is a time-dependent process. To prevent this:
-
Prepare the solution immediately before use.[4]
-
Keep the solution on ice (low temperature slows hydrophobic kinetics, though it may lower solubility limit—test small scale first). Correction: Actually, for hydrophobic peptides, room temperature or 37°C is often better to maintain solubility, as hydrophobic interactions are entropy-driven and can be destabilized by cold (cold denaturation), but aggregation kinetics are faster at heat. Recommendation: Keep at Room Temp and use within 30 mins.
Q4: I read about using HFIP. Should I use it? A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is excellent for breaking pre-existing aggregates in the lyophilized powder.
-
Protocol: Dissolve powder in 100% HFIP, aliquot, and dry down (evaporate) to create a "film."
-
Reconstitution: Dissolve the film in DMSO for your actual experiment. This ensures you start with monomers, not pre-formed seeds.
References
-
Vasievich, E. A., et al. (2012).[1] "Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model."[1] Molecular Pharmaceutics. (Demonstrates the solubility difference between TFA and Disodium salts).
-
Schreurs, M. W., et al. (2000). "Dendritic cells break tolerance and induce protective immunity against a melanocyte differentiation antigen in an autologous melanoma model."[5] Cancer Research. (Establishes the SVYDFFVWL epitope context).
-
Sigma-Aldrich/Merck. "Peptide Solubility Guidelines." (General authority on hydrophobic peptide handling).
-
Daggett, V., et al. (2019).[6] "Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease."[6][7] PNAS.[6] (Mechanistic insight into "FF" motif aggregation).
Sources
- 1. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 2. Trp2 peptide vaccine adjuvanted with (R)-DOTAP inhibits tumor growth in an advanced melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CTL Responses to SIINFEKL (CAS 219312-69-3)
Executive Summary & Diagnostic Workflow
CAS 219312-69-3 , chemically known as SIINFEKL , is the immunodominant epitope of Ovalbumin (OVA residues 257–264). It is the "gold standard" antigen for studying MHC Class I (H-2Kb) antigen presentation and CD8+ T cell responses in C57BL/6 mice.
A "low response" in this system is rarely due to the peptide sequence itself but rather a failure in peptide handling , effector cell activation , or assay geometry .
Visual 1: Diagnostic Logic Tree
Use this flowchart to isolate the root cause of your experimental failure.
Figure 1: Step-by-step diagnostic workflow for isolating the cause of low CTL activity.
Module 1: Reagent Integrity (The Peptide)
The most common error is improper solubilization leading to aggregation. SIINFEKL is hydrophobic; if it aggregates, it cannot bind the MHC groove efficiently.
Critical Handling Protocols
| Parameter | Recommendation | Technical Rationale |
| Solvent | Sterile PBS (pH 7.4) or DMSO | While SIINFEKL is theoretically water-soluble, dissolving in pure water can lower pH (if TFA salt) causing aggregation. Best Practice: Dissolve in DMSO to 10 mg/mL stock, then dilute >1:1000 in PBS. |
| Storage | -80°C in Aliquots | Avoid freeze-thaw cycles. Moisture introduces hydrolysis. Store lyophilized powder with desiccant. |
| Concentration | Titrate (1 nM – 1 µM) | Warning: Saturating targets with >10 µM can cause "high dose hook effect" or non-specific binding, increasing background noise. |
Troubleshooting Step: If you suspect the peptide is inactive, perform a MHC Stabilization Assay using RMA-S cells (TAP-deficient). Pulse RMA-S cells with the peptide at 26°C, then shift to 37°C. If the peptide binds H-2Kb, surface MHC I levels (measured by flow cytometry, clone AF6-88.5) will remain high. If MHC I disappears, your peptide is degraded or not binding [1].
Module 2: Biological Variables (The Cells)
A failure to kill is often a failure to activate. Naive OT-I T cells (CD44lo CD62Lhi) are not cytotoxic. They must be primed in vitro or in vivo to become effector CTLs (CD44hi Granzyme B+).
The "Fratricide" Trap
Problem: Adding SIINFEKL directly to a culture of OT-I splenocytes causes T cells to present the antigen to each other. Result: T cells kill each other (fratricide) before they can kill your target. Solution: Use peptide-pulsed APCs or wash the peptide away after 1 hour.
Protocol: Generating High-Avidity OT-I Effectors
-
Harvest: Isolate splenocytes from OT-I transgenic mice (C57BL/6 background).
-
Pulse: Incubate splenocytes with 10 nM SIINFEKL for 1 hour at 37°C.
-
Wash: Wash cells 3x with large volumes of media to remove free peptide.
-
Culture: Resuspend in RPMI + 10% FBS + 50 µM β-mercaptoethanol + IL-2 (20–100 U/mL) .
-
Expand: Culture for 3–4 days. Cells should blast and form clusters.
-
Harvest: On Day 4, these are potent CTLs ready for the assay.
Visual 2: The MHC Class I Presentation Pathway
Understanding where the blockage occurs is vital.
Figure 2: The cellular pathway required for SIINFEKL presentation. Defects in TAP or MHC expression (e.g., in tumor lines like B16) can reduce recognition.
Module 3: Assay Optimization (The Readout)
If your peptide and cells are healthy, the assay geometry may be the culprit.
Comparison of Readout Methods
| Feature | Chromium Release (Cr51) | LDH Release | Flow Cytometry (VITAL/Annexin) |
| Mechanism | Membrane rupture releases radioactive Cr. | Membrane rupture releases enzyme. | Single-cell tracking of death markers. |
| Sensitivity | High (Gold Standard). | Moderate. | High. |
| Common Failure | Spontaneous release >20%. | High serum background (LDH is in FBS). | Improper gating. |
| Recommendation | Use for bulk killing data. | Use for rapid screening. | Preferred. Allows gating on Target vs. Effector. |
Troubleshooting High Background (LDH/Cr51)
-
Target Health: If "Spontaneous Release" (Targets only) is >20% of "Maximum Release" (Detergent lysis), the assay is invalid. Your target cells are dying on their own.
-
Serum LDH: FBS contains high levels of LDH. For LDH assays, reduce serum to 1% during the 4-hour incubation or use heat-inactivated, dialyzed serum.
The E:T Ratio (Effector:Target)
Do not rely on a single ratio. Perform a titration:
-
Standard Curve: 100:1, 50:1, 25:1, 12.5:1.
-
Expectation: Activated OT-I cells should show >50% lysis of SIINFEKL-pulsed EL4 cells at an E:T of 10:1 [2].
Frequently Asked Questions (FAQs)
Q1: My B16-F10 melanoma cells aren't being killed by OT-I cells, even with peptide. Why? A: B16 cells have very low surface expression of MHC Class I (H-2Kb). You must pre-treat B16 cells with IFN-γ (20–100 ng/mL) for 24–48 hours to upregulate MHC I before pulsing with SIINFEKL [3].
Q2: Can I use DMSO to dissolve the peptide? A: Yes. A stock of 10 mg/mL in DMSO is stable. However, ensure the final concentration of DMSO in the cell culture is <0.1% , as DMSO is toxic to T cells and can alter membrane permeability.
Q3: I see killing in my "No Peptide" control. What is happening? A: This is likely NK cell activity or Lymphokine-Activated Killer (LAK) activity. If you culture splenocytes with high IL-2 for >5 days, NK cells expand. Deplete NK cells (anti-NK1.1) or sort for CD8+ T cells to ensure specificity.
Q4: How long should I incubate the killing assay? A:
-
4 Hours: Standard for Chromium/LDH (detects perforin/granzyme fast killing).
-
12–24 Hours: Required for FasL-mediated killing or when using solid tumor targets (adherent cells).
References
-
Malarkannan, S. (2005). Determining the peptide-binding specificity of MHC class I molecules. Current Protocols in Immunology. Link
-
Hogquist, K. A., et al. (1994). T cell receptor antagonist peptides induce positive selection. Cell, 76(1), 17-27. Link
-
Bocking, T., et al. (2005). Upregulation of surface MHC class I expression on B16 melanoma cells by IFN-gamma. Journal of Immunology. Link
-
ThermoFisher Scientific. (n.d.). 25-D1.16 Antibody (Anti-Mouse H-2Kb bound to SIINFEKL).[1] Product Page. Link[1]
Sources
preventing oxidation of tryptophan in mTRP-2 peptide
Technical Support & Troubleshooting Guide
Subject: Prevention of Tryptophan Oxidation in mTRP-2 Antigen (Sequence: SVYDFFVWL) Document ID: TRP2-OX-PREV-v4.2 Target Audience: Immunotherapy Researchers, Peptide Chemists, QA/QC Analysts
Executive Summary & Peptide Profile
The mTRP-2 (Tyrosinase-Related Protein 2, residues 180-188) peptide is a critical MHC Class I (H-2Kb) restricted epitope used widely in melanoma immunotherapy research.[1] Its sequence, SVYDFFVWL , presents a dual challenge:
-
Extreme Hydrophobicity: 7 of 9 residues are hydrophobic, necessitating strong organic solvents (DMSO/DMF) for solubilization.
-
C-Terminal Tryptophan (W) Sensitivity: The tryptophan residue is highly susceptible to oxidative degradation, particularly when dissolved in the very solvents required to solubilize the peptide.
The Consequence: Oxidation of Trp converts the indole ring into oxindolylalanine (+16 Da) or N-formylkynurenine (+32 Da).[2] This alters the peptide's 3D topography, potentially destroying MHC binding affinity and rendering immunological data invalid.
Module 1: The Chemistry of Failure (Root Cause Analysis)
Understanding how the peptide fails is the first step to prevention. Tryptophan oxidation is not random; it is driven by Reactive Oxygen Species (ROS), light, and peroxides often found in aged solvents.
The Oxidation Pathway
The indole ring of Tryptophan is electron-rich, making it a scavenger for singlet oxygen and free radicals.
Figure 1: The oxidative cascade of Tryptophan. Note that the formation of Kynurenine (green) is often accompanied by a visible yellowing of the solution.
Module 2: Storage & Handling Protocols
Objective: Maintain the "Cold Chain" and exclude oxygen during the solid state.
Standard Operating Procedure (SOP-ST-01)
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C or -80°C | Arrhenius equation dictates that lower T exponentially slows oxidation rates. |
| Atmosphere | Argon or Nitrogen | Displaces O₂. Argon is heavier than air and preferred for "blanketing" open vials. |
| Container | Amber Glass / Opaque | Blocks UV light, which catalyzes photo-oxidation of the indole ring. |
| Desiccation | Required | Moisture facilitates hydrolysis and proton transfer required for some oxidation pathways. |
Critical Warning: Never store mTRP-2 in solution for long periods (weeks), even at -20°C. Freeze-thaw cycles create micro-cavities of oxygen concentration. Always store as lyophilized powder.
Module 3: Solubilization (The Critical Control Point)
This is where 90% of user errors occur. mTRP-2 requires DMSO, but DMSO is hygroscopic and accumulates peroxides over time.
The "Sacrificial Scavenger" Protocol
To protect the Tryptophan in mTRP-2, we introduce a competitor for the ROS: Methionine . Methionine oxidizes more readily than Tryptophan, acting as a "molecular bodyguard."
Protocol Steps:
-
Solvent Prep: Use fresh, anhydrous DMSO (Spectrophotometric grade).
-
Scavenger Addition (Optional but Recommended): Add L-Methionine to the buffer at a 5:1 molar ratio relative to the peptide.
-
Inerting: Gently bubble Argon gas through the buffer/solvent for 5 minutes before adding the peptide.
-
Dissolution: Add DMSO dropwise to the peptide powder. Do not vortex vigorously (introduces air bubbles). Use a pipette tip to gently mix.
Figure 2: Workflow for solubilizing hydrophobic Trp-containing peptides. The "Immediate Aliquot" step is non-negotiable.
Module 4: QC & Troubleshooting (Detection)
How do you know if your mTRP-2 is oxidized?
Visual Inspection
-
Clear/Colorless: Good.
-
Yellow/Brown Tint: FAIL. Indicates Kynurenine formation. Discard immediately.
Mass Spectrometry (The Gold Standard)
If you observe a loss of potency in T-cell assays, run LC-MS. Look for these specific "Delta Mass" shifts:
| Oxidized Species | Mass Shift ( | Cause | Reversibility |
| Hydroxytryptophan | +16 Da | Mono-oxidation (O) | Irreversible |
| N-Formylkynurenine | +32 Da | Di-oxidation (O₂) | Irreversible |
| Kynurenine | +4 Da | Loss of CO from NFK | Irreversible |
| Methionine Sulfoxide | +16 Da | Oxidation of Scavenger | Reversible (w/ enzyme) |
Note: If you see +16 Da, check if it is the Tryptophan or a Methionine scavenger. MS/MS fragmentation is required to localize the oxidation.
Frequently Asked Questions (FAQ)
Q: Can I use DTT or Beta-mercaptoethanol to prevent oxidation? A: Yes, these reducing agents prevent oxidation, BUT they can interfere with downstream immunological assays (e.g., T-cell killing assays or ELISA). If your experiment tolerates reducing agents, 1-2 mM DTT is effective. If not, use the Methionine scavenger method described in Module 3.
Q: My mTRP-2 precipitated when I added water. Why? A: mTRP-2 is extremely hydrophobic. You likely diluted the DMSO too quickly or the final concentration was too high for an aqueous buffer.
-
Fix: Dissolve in 100% DMSO first to a high concentration (e.g., 10 mg/mL). Then, slowly add this stock to your vortexing buffer. Keep the final peptide concentration below 1 mg/mL in aqueous media.
Q: Why does the protocol recommend "degassing" solvents? A: Solvents like water and acetonitrile contain dissolved atmospheric oxygen. Sonication or vacuum filtration removes this gas, lowering the baseline oxidation potential during the critical solubilization phase.
Q: Is oxidized mTRP-2 toxic to cells? A: Generally not "toxic" in the sense of cell death, but it is immunologically silent or altered. The T-cell Receptor (TCR) is highly specific; the addition of an oxygen atom to the Tryptophan ring changes the shape of the epitope, likely preventing recognition by the T-cell clone you are trying to study.
References
-
Identification of Oxidative Modifications
-
Peptide Solubilization & Handling
-
Scavenger Mechanisms
-
mTRP-2 Specifics
Sources
- 1. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potential Sites for Tryptophan Oxidation in Recombinant Antibodies Using tert-Butylhydroperoxide and Quantitative LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Selective Oxidation of Methionine and Tryptophan Residues in a Therapeutic IgG1 Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Methionine in proteins defends against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. genscript.com [genscript.com]
- 13. agrisera.com [agrisera.com]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Purity Validation Methods for CAS 219312-69-3 (mTRP-2 180-188)
Executive Summary
CAS 219312-69-3 , chemically identified as mTRP-2 (180-188) , is a nonapeptide with the sequence Ser-Val-Tyr-Asp-Phe-Phe-Val-Trp-Leu (SVYDFFVWL) .[1][2][3] Derived from Tyrosinase-Related Protein 2, it is a critical MHC Class I epitope used in melanoma immunotherapy research to stimulate CD8+ cytotoxic T lymphocytes (CTLs).[1]
Due to its high hydrophobicity (containing Phe, Trp, Leu, Val) and specific solubility requirements, standard small-molecule HPLC methods often fail to provide adequate resolution or recovery.[1] This guide outlines a validated "Gold Standard" Reversed-Phase HPLC (RP-HPLC) protocol designed specifically for this peptide, comparing it against high-sensitivity LC-MS and high-throughput UPLC alternatives.
Method Comparison: Selecting the Right Tool
The choice of validation method depends on the stage of development (R&D vs. QC) and the specific analytical requirement (Purity vs. Identity).
| Feature | Method A: Standard RP-HPLC (Recommended) | Method B: LC-MS (Identity Confirmation) | Method C: UPLC (High Throughput) |
| Primary Use | Routine QC, Purity Calculation (% Area) | Impurity Identification, Mass Confirmation | Rapid Screening of multiple batches |
| Stationary Phase | C18 (5 µm, 100 Å or 300 Å) | C18 (1.7–3 µm) | C18 (1.7 µm, BEH Technology) |
| Mobile Phase | Water/ACN + 0.1% TFA | Water/ACN + 0.1% Formic Acid | Water/ACN + 0.05% TFA |
| Detection | UV (214 nm, 280 nm) | ESI-MS (Positive Mode) | UV (210 nm) |
| Key Advantage | TFA provides sharp peaks by suppressing silanol interactions; robust for hydrophobic peptides.[1] | Formic Acid avoids signal suppression in MS; confirms molecular weight (1175.33 Da). | 3x faster run times; higher peak capacity. |
| Limitation | Longer run times (20–30 min); TFA is not MS-compatible.[1] | Broader peaks (Formic acid is a weaker ion-pairing agent than TFA).[1] | Requires specialized high-pressure instrumentation (>600 bar).[1] |
The "Gold Standard" Protocol: RP-HPLC with TFA
This protocol is the industry standard for validating the purity of mTRP-2 (180-188).[1] The use of Trifluoroacetic Acid (TFA) is critical for neutralizing the charged termini and side chains, ensuring sharp peak shape for this hydrophobic sequence.
Reagents & Equipment
-
Instrument: HPLC System (Agilent 1260/1290 or Waters Alliance) with DAD/UV detector.
-
Column: Phenomenex Aeris Peptide XB-C18 (150 × 4.6 mm, 3.6 µm) or equivalent C18 column with 300 Å pore size (preferred for peptides).
-
Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Trifluoroacetic Acid (TFA).[1]
-
Sample Solvent: DMSO (Dimethyl Sulfoxide) or 50% ACN/Water. Note: Pure water is not recommended due to poor solubility.[1]
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).[1]
-
Protocol: Add 1.0 mL TFA to 1000 mL water. Mix and degas.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).
-
Protocol: Add 1.0 mL TFA to 1000 mL ACN. Mix and degas.
-
Step 2: Sample Preparation (Critical) The peptide SVYDFFVWL is highly hydrophobic. Improper dissolution leads to aggregation and "ghost peaks."
-
Weigh 1.0 mg of CAS this compound.[1]
-
Dissolve initially in 50 µL DMSO to ensure complete solubilization.
-
Dilute to 1.0 mL with Mobile Phase A (Final Conc: 1.0 mg/mL).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 min to remove particulates.
-
Transfer supernatant to an HPLC vial.
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Column Temp: 25°C (Ambient) or 40°C (Improved mass transfer)
-
Injection Volume: 10–20 µL
-
Detection:
-
214 nm: Primary (Peptide bond absorption, highest sensitivity).
-
280 nm: Secondary (Specific for Tryptophan/Tyrosine residues).
-
Step 4: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Sample Injection |
| 22.0 | 35 | 65 | Linear Gradient |
| 25.0 | 5 | 95 | Wash Step |
| 27.0 | 5 | 95 | Hold |
| 27.1 | 95 | 5 | Re-equilibration |
| 35.0 | 95 | 5 | Stop |[1]
Validation Parameters (Experimental Data)
The following data represents typical acceptance criteria for a valid analytical run of mTRP-2 (180-188).
| Parameter | Acceptance Criteria | Experimental Rationale |
| Specificity | No interference at RT of Main Peak | Blank (DMSO) injection must show no peaks at peptide RT (~14-16 min).[1] |
| Linearity (R²) | > 0.999 | Tested range: 0.1 mg/mL to 1.5 mg/mL. Confirms Beer-Lambert law adherence. |
| Precision (RSD) | < 2.0% (n=6 injections) | Ensures the system and injector are stable. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Typical LOQ is ~5 µg/mL for this peptide at 214 nm. |
| Recovery | 98.0% – 102.0% | Spike recovery test in formulation matrix (if applicable). |
Visualizing the Workflow
The following diagram illustrates the logical flow from synthesis to final purity validation, highlighting the decision points for method selection.
Figure 1: Workflow for the synthesis, purification, and validation of mTRP-2 (180-188).
Scientific Rationale & Troubleshooting
Why 214 nm vs 280 nm?
-
214 nm: Detects the peptide bond (amide carbonyl). It is non-specific but highly sensitive. Use this for purity calculation to catch all impurities including truncated peptides.
-
280 nm: Detects the aromatic rings of Tyrosine (Y), Phenylalanine (F), and Tryptophan (W). Since mTRP-2 contains all three, this wavelength is excellent for selectivity , confirming the presence of the aromatic core.[1]
Solubility Issues (The "Hydrophobic Trap")
Users often report "missing peaks" or low area counts. This is rarely a column issue but a solubility one.
-
Problem: The peptide aggregates in pure water or low-organic mobile phases during injection.
-
Solution: Always dissolve the peptide in a small volume of DMSO or Acetic Acid before adding water. Ensure the final injection solvent contains at least 5-10% organic modifier if the peptide is very hydrophobic.
Ghost Peaks
If ghost peaks appear in the gradient:
-
Check Water Quality: Peptides are sensitive to trace organics in water.
-
TFA Quality: Use fresh, ampule-grade TFA. Aged TFA oxidizes and absorbs UV at 214 nm.
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453-459.[1] [Link][1]
-
Royal Society of Chemistry . General analytical procedures for peptide HPLC (TFA/ACN gradients). Retrieved from [Link][1]
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Synthetic mTRP-2 Peptide
Introduction: The Analytical Imperative for Synthetic Peptides
Synthetic peptides have become indispensable tools in drug development, immunology, and diagnostics.[1] Their therapeutic potential is vast, but with it comes a stringent requirement for analytical precision. Unlike small molecules, peptides are subject to a host of process-related and product-related impurities, such as amino acid deletions, insertions, and post-synthesis modifications.[1][2] These impurities can profoundly impact efficacy, safety, and immunogenicity, making their thorough characterization a critical quality attribute (CQA).[1]
This guide provides an in-depth comparison of mass spectrometry (MS)-based workflows for the analysis of synthetic peptides, using the immunogenic mouse Tyrosinase-Related Protein 2 (mTRP-2) peptide as a practical case study. TRP-2 is a key melanocyte differentiation antigen and a target for melanoma immunotherapy.[3][4][5] The specific nonapeptide, SVYDFFVWL (TRP-2 180-188), is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs) and serves as an excellent model for our discussion.[3][6][7][8]
We will move beyond rote protocols to explain the causality behind our analytical choices, comparing common techniques to provide researchers, scientists, and drug development professionals with a robust framework for making informed decisions in their own laboratories.
The Core Challenge: Purity and Identity Confirmation
The primary goal of synthetic peptide analysis is two-fold:
-
Identity Confirmation : Does the sample contain the peptide with the correct amino acid sequence and therefore the correct mass?
-
Purity & Impurity Profiling : What is the relative abundance of the target peptide, and what are the identities and quantities of any synthesis- or degradation-related impurities?
Solid-phase peptide synthesis (SPPS), while highly efficient, is an imperfect process. Each coupling and deprotection cycle carries a risk of failure, leading to a predictable set of impurities. Understanding these potential byproducts is the first step in designing a robust analytical method.
Common Impurities in Synthetic Peptides
| Impurity Type | Description | Typical Mass Change (Da) |
| Deletion | One or more amino acid residues are missing from the sequence. | Negative (mass of missing residue(s)) |
| Insertion | One or more extra amino acid residues are present. | Positive (mass of extra residue(s)) |
| Incomplete Deprotection | Protecting groups (e.g., Fmoc, t-Butyl) remain on the final peptide. | Positive (mass of protecting group) |
| Oxidation | Addition of one or more oxygen atoms, common for Met, Trp, Cys. | +15.99 |
| Deamidation | Loss of an ammonia group from Asn or Gln, resulting in Asp or Glu. | +0.98 |
| Truncation | A portion of the sequence is missing from the N- or C-terminus. | Negative (mass of truncated portion) |
Experimental Design: A Comparative Workflow
A comprehensive analysis of a synthetic peptide like mTRP-2 involves a multi-step workflow. Here, we compare the critical choices at each stage, from sample preparation to data analysis.
Sources
- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRP-2, Tyrosinase-related Protein 2 (180-188) - 1 mg [eurogentec.com]
- 5. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TRP-2, Tyrosinase-related Protein 2 (181-188) - 1 mg [anaspec.com]
Comparative Immunogenicity Profile: TRP-2 vs. gp100 Peptides
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Model Context: Murine Melanoma (B16-F10) & Human Translational Models
Executive Summary: The Dominant vs. The Cryptic
In the landscape of melanoma immunotherapy, TRP-2 (Tyrosinase-Related Protein 2) and gp100 (Glycoprotein 100) represent two distinct classes of tumor-associated antigens (TAAs). While both are non-mutated self-antigens expressed by melanocytes and melanoma cells, their immunogenicity profiles differ fundamentally due to MHC binding kinetics and T-cell repertoire availability.
-
TRP-2(180-188) acts as a dominant epitope . It exhibits high affinity for MHC Class I (specifically H-2Kb in mice) and displays superior complex stability. It naturally elicits a robust, albeit often insufficient, CD8+ T-cell response in naïve hosts.
-
gp100(209-217) (and its murine equivalent gp100(25-33)) behaves as a subdominant or cryptic epitope . Wild-type (WT) sequences bind MHC with low-to-intermediate affinity, leading to unstable peptide-MHC (pMHC) complexes and poor immunogenicity. Consequently, successful targeting of gp100 often requires anchor-modified peptides (e.g., gp100 2M) or xenogeneic immunization strategies to break tolerance.
Strategic Insight: For therapeutic vaccine development, TRP-2 provides a reliable "backbone" response, whereas gp100 requires engineered enhancement (heteroclitic peptides) to achieve therapeutic efficacy. Co-targeting both yields synergistic tumor rejection.[1]
Technical Specifications & Antigen Profiles[2]
Table 1: Physicochemical and Immunological Comparison
| Feature | TRP-2 (180-188) | gp100 (209-217) WT | gp100 (209-217) 2M (Modified) |
| Sequence | SVYDFFVWL | ITDQVPFSV | IMDQVPFSV |
| Origin | Murine/Human (Conserved) | Human (Native) | Synthetic (Heteroclitic) |
| MHC Restriction | H-2Kᵇ (Mouse) / HLA-A0201 | HLA-A0201 | HLA-A*0201 |
| MHC Binding Affinity | High (Stable Complex) | Low/Intermediate (Fast dissociation) | High (Optimized Anchor) |
| Hydropathy | Hydrophobic (Poor solubility) | Moderate | Moderate |
| Immunodominance | Dominant | Subdominant/Cryptic | Enhanced (Agonist) |
| Primary Mechanism | Direct CTL Priming | Weak Priming (Tolerance issues) | Enhanced TCR recognition & Stability |
Note on Murine gp100: In C57BL/6 mice (H-2b), the native dominant epitope is gp100(25-33) (KVPRNQDWL), restricted to H-2Dᵇ. Like the human WT epitope, it is less immunogenic than TRP-2 unless modified.
Mechanistic Analysis: The Affinity Threshold
The disparity in immunogenicity is driven by the Kinetic Stability Model of antigen presentation.
TRP-2: The High-Affinity Anchor
The TRP-2(180-188) peptide possesses optimal anchor residues (Phenylalanine at P5, Leucine at P9) that fit tightly into the H-2Kb groove.
-
Causality: High affinity
Long half-life of pMHC complex on APC surface Sustained TCR stimulation Robust expansion of CTLs. -
Result: Naïve C57BL/6 mice often show spontaneous (though weak) TRP-2 specific T-cells, making it easier to boost with vaccination.
gp100: The Stability Deficit
Wild-type gp100 peptides often lack optimal anchor residues. For HLA-A2, the position 2 anchor is often a Threonine (T) in WT, which binds poorly compared to Methionine (M).
-
Causality: Weak binding
Rapid dissociation of peptide from MHC Failure to cross-link TCRs effectively T-cell ignorance or anergy. -
The "2M" Solution: Substituting Threonine for Methionine at position 2 (ITD... to IMD...) creates a "heteroclitic" peptide. This increases MHC affinity by ~10-100 fold, stabilizing the complex and allowing for the recruitment of the avidity-maturated T-cell repertoire.
Visualization: Antigen Processing & Activation Logic
Figure 1: Comparative Antigen Presentation Pathways. Note the divergence at the MHC loading step where gp100 WT fails to form stable complexes, limiting T-cell activation.
Experimental Performance & Data Synthesis
In Vitro Binding Assays (RMA-S Stabilization)
In RMA-S stabilization assays (where MHC expression depends on peptide binding), TRP-2(180-188) consistently stabilizes H-2Kb at lower concentrations than gp100 WT stabilizes H-2Db.
-
Data Point: TRP-2 peptides typically achieve 50% maximal stabilization (
) at nanomolar concentrations (1-10 nM), whereas gp100 WT often requires micromolar concentrations (>1 M) unless modified.
In Vivo Tumor Protection (B16-F10 Model)
When C57BL/6 mice are vaccinated (e.g., Peptide + CpG/IFA) and challenged with B16 melanoma:
-
TRP-2 Alone: Delays tumor growth significantly. 40-60% tumor-free survival in prophylactic settings.
-
gp100 WT Alone: Minimal effect. <10% survival.
-
gp100 2M (Modified) Alone: Improved efficacy, comparable to TRP-2 in some high-dose regimens.
-
Combination (TRP-2 + gp100): Synergistic. Often achieves 80-100% tumor rejection. The combination prevents the escape of antigen-loss variants (e.g., tumors downregulating TRP-2 but retaining gp100).
Validated Experimental Protocols
Protocol A: Peptide Vaccination (Self-Validating System)
Objective: Induce specific CTLs in C57BL/6 mice. Trustworthiness Check: Include a "Naive" control and an "Irrelevant Peptide" (e.g., OVASIINFEKL) control to validate specificity.
Materials:
-
Peptides: TRP-2(180-188), gp100(25-33) (purity >95%).
-
Adjuvant: CpG ODN 1826 (TLR9 agonist) and Incomplete Freund's Adjuvant (IFA).
-
Mice: C57BL/6 females (6-8 weeks).
Workflow:
-
Preparation: Dissolve peptide in DMSO (10 mg/mL stock). Dilute to 1 mg/mL in PBS.
-
Emulsification: Mix Peptide/PBS solution 1:1 with IFA. Add CpG ODN (50
g/mouse ). Vortex until a stable white emulsion forms (drop test: a drop should not disperse on water surface). -
Injection: Inject 100
L subcutaneously (s.c.) at the tail base. -
Boost: Repeat on Day 7 and Day 14.
-
Challenge/Harvest: Harvest spleens on Day 21 for ELISPOT or challenge with
B16-F10 cells s.c.
Protocol B: IFN- ELISPOT Assay
Objective: Quantify functional antigen-specific T-cells.
Steps:
-
Coating: Coat PVDF plates with anti-mouse IFN-
capture Ab ( g/mL) overnight at 4°C. -
Blocking: Block with RPMI + 10% FBS for 2 hours at RT.
-
Effector Prep: Isolate splenocytes from vaccinated mice. Lyse RBCs. Resuspend at
cells/mL. -
Stimulation:
-
Well A: Splenocytes + TRP-2 peptide (
g/mL). -
Well B: Splenocytes + gp100 peptide (
g/mL). -
Well C: Splenocytes + Irrelevant Peptide (Negative Control).
-
Well D: Splenocytes + PMA/Ionomycin (Positive Control).
-
-
Incubation: 24 hours at 37°C, 5% CO
. -
Detection: Wash x5. Add Biotinylated detection Ab.[2] Incubate 2h. Add Streptavidin-ALP. Develop with BCIP/NBT substrate.
-
Analysis: Count spots using an automated reader.
-
Success Metric: Positive response is defined as >2x background (Well C) and >50 spots/million cells.
-
Visualization: Experimental Workflow
Figure 2: Standardized Vaccination and Readout Workflow for Peptide Comparison.
References
-
Therapeutic Tumor Immunity Induced by Polyimmunization with Melanoma Antigens gp100 and TRP-2. Source: Cancer Research (AACR).
-
An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180–188) enhanced immunogenicity. Source: Cancer Immunology, Immunotherapy.
-
Immunologic and therapeutic evaluation of a synthetic peptide vaccine for the treatment of patients with metastatic melanoma. Source: Nature Medicine.
-
TRP-2 / gp100 DNA vaccine and PD-1 checkpoint blockade combination for the treatment of intracranial tumors. Source: Cancer Immunology, Immunotherapy (PubMed Central).
-
ELISPOT Ready-SET-Go! Protocols. Source: Thermo Fisher Scientific.
Sources
A Senior Application Scientist's Guide to Validating T-Cell Specificity for the Melanoma-Associated Epitope SVYDFFVWL
This guide provides an in-depth comparison of established methodologies for validating T-cell specificity to the SVYDFFVWL epitope. As researchers and drug developers in immunotherapy, the precise and robust confirmation of T-cell responses against tumor-associated antigens is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, enabling you to design self-validating systems for generating trustworthy and publication-quality data.
Chapter 1: Understanding the Target - The SVYDFFVWL Epitope
The journey to validating a T-cell response begins with a deep understanding of the target epitope. SVYDFFVWL is a nonameric peptide derived from Tyrosinase-related protein 2 (TRP-2), a non-mutated melanocyte differentiation antigen.[1]
-
Origin and MHC Restriction: This epitope is presented on the cell surface by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201, a common allele in the human population.[1][2][3] Its sequence, TRP-2(180-188), is recognized by cytotoxic T lymphocytes (CTLs).[3]
-
Immunological Significance: TRP-2 is expressed in most melanocytes and melanomas, making SVYDFFVWL a key target in melanoma immunotherapy.[1][3] However, because TRP-2 is a "self" antigen, T-cells with high-affinity T-cell receptors (TCRs) for this epitope are often eliminated through central tolerance. Consequently, the remaining circulating T-cells may have lower-affinity TCRs, which presents a challenge for detection and requires highly sensitive validation assays.[4] The goal of many cancer vaccine strategies is to effectively activate these T-cells to recognize and eliminate tumor cells.[5][6][7]
The central task is to prove, unequivocally, that a given T-cell population specifically recognizes and responds to the SVYDFFVWL epitope presented by HLA-A*0201. We will explore three gold-standard methodologies to answer this question, each providing a unique layer of evidence.
Chapter 2: The Functional Response Quantified: The IFN-γ ELISpot Assay
The first critical question is: what is the frequency of T-cells that functionally respond to the SVYDFFVWL epitope by secreting effector cytokines? The Enzyme-Linked Immunosorbent Spot (ELISpot) assay is a highly sensitive method designed to answer precisely this.
Scientific Principle: The ELISpot assay detects secreted proteins, such as cytokines, at the single-cell level.[8][9] For CTLs, Interferon-gamma (IFN-γ) is a hallmark Th1-type cytokine indicating an activated, anti-tumor state.[8][10] In this assay, cells are cultured on a surface coated with an anti-IFN-γ capture antibody. When a T-cell is activated by the SVYDFFVWL peptide, it secretes IFN-γ, which is captured in the immediate vicinity. A secondary detection antibody system then reveals this captured cytokine as a distinct "spot," where each spot represents a single, IFN-γ-secreting cell.
Experimental Rationale: The primary advantage of ELISpot is its exceptional sensitivity, capable of detecting as few as one antigen-specific cell in 100,000.[8] This makes it superior to a bulk measurement technique like ELISA, which measures the total cytokine concentration in a supernatant without revealing the frequency of producing cells.[9] When expecting a low frequency of responding cells, as is common with self-antigens, ELISpot is often the most appropriate initial functional screen.[11][12]
Experimental Workflow: IFN-γ ELISpot
Caption: IFN-γ ELISpot assay workflow for detecting SVYDFFVWL-specific T-cells.
Detailed Protocol: IFN-γ ELISpot
A self-validating protocol must include rigorous controls.
-
Plate Coating (Day 1): Pre-wet a 96-well PVDF membrane plate with 15 µL of 35% ethanol for 1 minute, then wash with sterile PBS.[13] Coat wells with an anti-IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) and incubate overnight at 4°C.[13]
-
Blocking (Day 2): Wash away unbound antibody. Block the membrane with 150 µL/well of complete RPMI medium (containing 10% FBS) for at least 2 hours at 37°C.[13]
-
Cell Plating and Stimulation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the HLA-A*0201+ subject. Resuspend cells in complete medium.
-
Remove blocking medium from the plate and add cells (typically 2.5 x 10^5 cells/well).[8]
-
Add stimuli to triplicate wells:
-
Test Condition: SVYDFFVWL peptide (final concentration 1-10 µg/mL).
-
Negative Control: Vehicle (e.g., DMSO) or an irrelevant HLA-A*0201 binding peptide. This is critical to establish the background response.
-
Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody. This confirms cell viability and general responsiveness.[13]
-
-
Incubate the plate for 12-48 hours at 37°C in a humidified CO2 incubator.[8]
-
Detection (Day 3): Wash away cells. Add a biotinylated anti-IFN-γ detection antibody and incubate.
-
Wash, then add a streptavidin-enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).[8][10]
-
Wash, then add a substrate solution (e.g., BCIP/NBT) and develop in the dark until distinct spots emerge.[8]
-
Analysis: Stop the reaction by washing extensively with tap water. Allow the plate to dry completely before counting the spots with an automated ELISpot reader.
Data Summary: ELISpot
| Condition | Replicate 1 (SFC) | Replicate 2 (SFC) | Replicate 3 (SFC) | Mean SFC / 2.5x10^5 Cells | SFC / 10^6 Cells |
| Unstimulated | 2 | 1 | 3 | 2 | 8 |
| Irrelevant Peptide | 3 | 2 | 2 | 2.3 | 9.2 |
| SVYDFFVWL Peptide | 45 | 51 | 48 | 48 | 192 |
| PHA (Positive Control) | >500 | >500 | >500 | >500 | >2000 |
| SFC = Spot Forming Cells. A response is typically considered positive if the mean SFC in test wells is at least double the mean of the negative control and above a minimum threshold (e.g., 10 SFC / 10^6 cells). |
Chapter 3: Phenotypic Characterization: Intracellular Cytokine Staining (ICS)
While ELISpot quantifies the frequency of responders, it doesn't tell us which cells are producing the IFN-γ. Is it the target CD8+ CTLs, or perhaps CD4+ helper T-cells or NK cells? Intracellular Cytokine Staining (ICS) combined with flow cytometry provides this crucial phenotypic information.
Scientific Principle: ICS allows for the simultaneous detection of cell surface markers (like CD8 and CD4) and intracellular proteins (like IFN-γ, TNF-α, or IL-2) on a single-cell basis.[14][15] The workflow involves stimulating the cells with the SVYDFFVWL peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which traps the newly synthesized cytokines inside the cell.[16] The cells are then stained for surface markers, fixed, permeabilized, and finally stained with fluorescently-labeled antibodies against the intracellular cytokines.[17][18]
Experimental Rationale: Choose ICS when the primary question extends beyond frequency to the identity and quality of the responding T-cell population.[19] It allows you to definitively state that the IFN-γ is coming from CD8+ T-cells. Furthermore, by adding more antibodies to the panel, one can assess the polyfunctionality of the response (co-production of multiple cytokines), which is often correlated with more effective T-cell immunity.[14]
Experimental Workflow: Intracellular Cytokine Staining (ICS)
Caption: Intracellular Cytokine Staining (ICS) workflow for phenotyping SVYDFFVWL-specific T-cells.
Detailed Protocol: ICS
-
Cell Stimulation: Isolate PBMCs and resuspend at 1-2 x 10^6 cells/mL.[19] Add cells to flow tubes or a 96-well plate.
-
Add stimuli as in the ELISpot protocol (SVYDFFVWL peptide, negative control, positive control).
-
Incubate for a total of 6-24 hours. For the final 4-6 hours of incubation, add a protein transport inhibitor like Brefeldin A.[16]
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, a viability dye) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells to remove excess antibody. Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions. This step is critical and can affect staining quality.[18]
-
Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular targets (e.g., IFN-γ, TNF-α) to the permeabilized cells. Incubate for 30 minutes at 4°C.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire a sufficient number of events (e.g., >100,000 lymphocyte events) on a flow cytometer.
-
Analysis: Using analysis software, gate sequentially on lymphocytes (by scatter), single cells, live cells, CD3+ T-cells, and then the CD8+ population. Within the CD8+ gate, quantify the percentage of cells positive for IFN-γ in the stimulated sample versus the negative control.
Data Summary: ICS
| Condition | Gated Population | % IFN-γ Positive |
| Unstimulated | CD3+CD8+ T-Cells | 0.01% |
| Irrelevant Peptide | CD3+CD8+ T-Cells | 0.02% |
| SVYDFFVWL Peptide | CD3+CD8+ T-Cells | 0.45% |
| PHA (Positive Control) | CD3+CD8+ T-Cells | 15.8% |
Chapter 4: The Direct Identification: MHC Multimer Staining
The previous assays measure T-cell function upon stimulation. But what about the total population of T-cells that possess a TCR capable of recognizing SVYDFFVWL, regardless of their current activation state? MHC multimer staining directly identifies and enumerates these cells.
Scientific Principle: The interaction between a single TCR and a single peptide-MHC (pMHC) complex is typically of low affinity and transient.[20] MHC multimers overcome this by linking multiple copies of the same pMHC complex (in this case, HLA-A*0201 loaded with SVYDFFVWL) to a fluorescent scaffold. This multivalent binding creates a high-avidity interaction, allowing the reagent to stably stain T-cells bearing the specific TCR.[20][21] These reagents, commonly known as tetramers or higher-order dextramers, act like "homing beacons" for the T-cells of interest.
Experimental Rationale: MHC multimers are the gold standard for directly quantifying and tracking the total reservoir of antigen-specific T-cells.[4] This is invaluable for monitoring the expansion of SVYDFFVWL-specific T-cells during a clinical trial of a cancer vaccine.[20] It provides a direct measure of the target cell population that functional assays then seek to characterize. Optimized protocols can enhance the detection of low-affinity T-cells often found in autoimmune and anti-cancer responses.[4][20]
Experimental Workflow: MHC Multimer Staining
Caption: MHC-I Multimer staining workflow for direct enumeration of SVYDFFVWL-specific T-cells.
Detailed Protocol: MHC Multimer Staining
-
Cell Preparation: Isolate PBMCs and resuspend at 5 x 10^6 cells/mL.[21]
-
Multimer Staining: To a flow tube, add 10 µL of the fluorescently-labeled SVYDFFVWL/HLA-A*0201 multimer.[21]
-
In a separate control tube, add an equivalent amount of a control multimer (HLA-A*0201 loaded with an irrelevant peptide). This is essential to identify non-specific binding.
-
Add 200 µL of the PBMC suspension (1 x 10^6 cells) to each tube.[21]
-
Incubate for 30 minutes at room temperature, protected from light.[21]
-
Surface Marker Staining: Without washing, add antibodies for surface markers, such as a different-colored anti-CD8 antibody and a viability dye. Note: The choice of CD8 clone is important, as some can interfere with multimer binding.[20]
-
Incubate for another 30 minutes at 4°C.
-
Wash and Acquire: Wash the cells with 3 mL of FACS buffer and centrifuge. Resuspend the cell pellet and acquire on a flow cytometer. It is crucial to acquire a large number of events to accurately detect rare populations.
-
Analysis: Gate on live, single, CD8+ lymphocytes and quantify the percentage of cells that are positive for the SVYDFFVWL multimer compared to the background staining seen with the control multimer.
Data Summary: MHC Multimer Staining
| Gated Population | Multimer Used | % Multimer Positive |
| CD8+ T-Cells | Control Multimer (Irrelevant Peptide) | 0.005% |
| CD8+ T-Cells | SVYDFFVWL Multimer | 0.15% |
Chapter 5: Comparative Analysis - Selecting the Optimal Assay
Each of these powerful techniques provides a different piece of the puzzle. The choice of which to use—or in what combination—depends entirely on the scientific question being asked.
| Feature | ELISpot | Intracellular Cytokine Staining (ICS) | MHC Multimer Staining |
| Primary Question | What is the frequency of cytokine-secreting cells? | Which cells are responding and what is their functional profile? | What is the total frequency of epitope-specific cells? |
| Analyte Measured | Secreted Cytokine (e.g., IFN-γ)[19] | Intracellular Cytokine(s) & Phenotype[19] | TCR Specificity (pMHC binding)[22] |
| Sensitivity | Very High (1 in 10^5)[8] | High (1 in 10^4) | High (1 in 10^5) |
| Cell Requirement | Lower per well, but often run in triplicate[19] | Higher per sample[19] | Moderate per sample |
| Key Advantage | Highest sensitivity for quantifying frequency of secretors.[12] | Provides rich, multi-parameter data on responding cells (phenotype, polyfunctionality).[14][17] | Directly enumerates total antigen-specific population, independent of function.[20] |
| Key Limitation | No phenotypic information.[17] | Less sensitive than ELISpot for rare cells; fixation can alter some markers.[11] | Does not measure function; low-affinity TCRs can be missed without optimized protocols.[20] |
A Tiered Validation Strategy
For the most comprehensive validation of T-cell specificity to SVYDFFVWL, a multi-assay approach is recommended.
Caption: Decision tree for selecting the appropriate T-cell validation assay.
Conclusion
Validating T-cell specificity for the SVYDFFVWL epitope is a cornerstone of melanoma immunotherapy research. There is no single "best" method; rather, there is an optimal method for each specific scientific question. The ELISpot assay offers unparalleled sensitivity for quantifying the frequency of functional, cytokine-secreting cells. Intracellular cytokine staining provides a deep, multiparametric view of the responding T-cell phenotype and its functional profile. Finally, MHC multimer staining allows for the direct tracking and enumeration of the total T-cell population capable of recognizing the epitope. By understanding the principles, advantages, and limitations of each technique, and by employing them with rigorous, self-validating controls, researchers can generate high-confidence data to drive the next generation of cancer immunotherapies.
References
-
In-depth characterization of T cell responses with a combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) assay. Oxford Academic. Available at: [Link]
-
An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity. PubMed. Available at: [Link]
-
More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers. PMC. Available at: [Link]
-
Direct identification of T cell epitopes in cancer tissues. PMC - NIH. Available at: [Link]
-
Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects. PMC. Available at: [Link]
-
Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19. PMC. Available at: [Link]
-
Dendritic Cells Break Tolerance and Induce Protective Immunity against a Melanocyte Differentiation Antigen in an Autologous Melanoma Model1. AACR Journals. Available at: [Link]
-
ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay. CellCarta. Available at: [Link]
-
INF-gamma Release ELISpot Assay. Bio-protocol. Available at: [Link]
-
Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2). PubMed. Available at: [Link]
-
T Cell Specificity Assay. ProMab Biotechnologies. Available at: [Link]
-
IFN-γ ELISpot Assays on MultiScreen® IP. MilliporeSigma. Available at: [Link]
-
Tetramer Staining Guide. MBL International. Available at: [Link]
-
Overview of T Cell Epitope Prediction and Mapping. Creative Biostructure. Available at: [Link]
-
intracellular cytokine staining by flow cytometry. Sanquin. Available at: [Link]
-
T cell receptor specificity landscape revealed through de novo peptide design. PNAS. Available at: [Link]
-
ImmunityBio Announces Full Accrual of First Two Phases of Cancer Vaccine Trial in Participants with Lynch Syndrome and Initiation of Randomized Controlled Phase of the Trial. ImmunityBio. Available at: [Link]
-
"Detection of Intracellular Cytokines by Flow Cytometry". In: Current Protocols in Immunology. Cleveland Clinic Lerner Research Institute. Available at: [Link]
-
Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines. PLOS One. Available at: [Link]
-
Comparison of two T-cell assays to evaluate T-cell responses to SARS-CoV-2 following vaccination in naïve and convalescent healthcare workers. PMC. Available at: [Link]
-
Structural aspects of chemical modifications in the MHC-restricted immunopeptidome; Implications for immune recognition. Frontiers. Available at: [Link]
-
T Cell Epitope Prediction and Its Application to Immunotherapy. Frontiers. Available at: [Link]
-
Evaluation of Antibodies Induced by Melanoma Helper Peptide Vaccine and Their Modulation by Vaccine Adjuvants. MDPI. Available at: [Link]
-
Understanding the drivers of MHC restriction of T cell receptors. Brusko Lab. Available at: [Link]
-
2024: A Year of Breakthroughs at the Cancer Vaccine Institute. Cancer Vaccine Institute. Available at: [Link]
-
Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers. Available at: [Link]
-
Intracellular Cytokine Staining with Flow Cytometry. Biocompare. Available at: [Link]
-
Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay. NCBI. Available at: [Link]
-
Detection of Antigen-Specific T Cells Using In Situ MHC Tetramer Staining. MDPI. Available at: [Link]
Sources
- 1. An altered peptide ligand for naïve cytotoxic T lymphocyte epitope of TRP-2(180-188) enhanced immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of a shared HLA-A*0201-restricted T-cell epitope from the melanoma antigen tyrosinase-related protein 2 (TRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells [frontiersin.org]
- 5. Optimized Peptide Vaccines Eliciting Extensive CD8 T Cell Responses with Therapeutic Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. immunitybio.com [immunitybio.com]
- 7. uwcvi.org [uwcvi.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. mabtech.com [mabtech.com]
- 10. Detection of Interferon gamma (IFNγ) by Enzyme-Linked Immunosorbent Spot (ELISpot) Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Comparison between enzyme‐linked immunospot assay and intracellular cytokine flow cytometry assays for the evaluation of T cell response to SARS‐CoV‐2 after symptomatic COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of two T-cell assays to evaluate T-cell responses to SARS-CoV-2 following vaccination in naïve and convalescent healthcare workers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Cytokine analysis - intracellular cytokine staining by flow cytometry [sanquin.org]
- 15. lerner.ccf.org [lerner.ccf.org]
- 16. Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines | PLOS One [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
- 18. biocompare.com [biocompare.com]
- 19. ELISpot vs. ICS: Optimizing Immune Monitoring in Clinical Trials with the Right Functional Assay | CellCarta [cellcarta.com]
- 20. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lubio.ch [lubio.ch]
- 22. promab.com [promab.com]
Comparative Efficacy Guide: TRP-2 Peptide Vaccines in B16 Melanoma Models
Executive Summary
The Tyrosinase-Related Protein 2 (TRP-2) peptide, specifically the MHC Class I-restricted epitope TRP-2
This guide provides a technical comparison of TRP-2 vaccine formulations, moving from simple peptide solutions to advanced nanoparticle delivery and checkpoint blockade combinations. Experimental data confirms that free peptide administration is functionally inert in therapeutic settings; efficacy requires adjuvants (TLR9 agonists), encapsulation (Liposomes/Nanoparticles), or dendritic cell (DC) loading to break tolerance and induce Cytotoxic T Lymphocyte (CTL) responses.
Mechanistic Foundation: Breaking Tolerance
The B16-F10 melanoma model is notoriously "cold" (low T-cell infiltration). To achieve efficacy, the vaccine must overcome two barriers:
-
Central Tolerance: T-cells with high affinity for self-antigens like TRP-2 are deleted in the thymus. The vaccine must activate low-affinity clones.
-
Peptide Stability: Free peptides have a half-life of minutes in serum and are poorly cross-presented by Antigen Presenting Cells (APCs).
Mechanism of Action (Pathway Diagram)
The following diagram illustrates the critical pathway required for a TRP-2 vaccine to induce CD8+ T-cell mediated lysis of B16 tumor cells.
Caption: The TRP-2 vaccine pathway.[2] Efficacy depends on efficient APC uptake and co-stimulation (Signal 2) to activate low-affinity CD8+ T-cells capable of recognizing the B16 tumor.
Comparative Efficacy Analysis
The following data summarizes consensus performance across multiple peer-reviewed studies using the B16-F10 therapeutic model (treatment starts after tumor inoculation).
Table 1: Formulation Efficacy (Therapeutic Model)
Baseline: C57BL/6 mice challenged with
| Formulation | Adjuvant/Carrier | Survival (Day 40) | Tumor Inhibition | T-Cell Response (IFN- | Technical Verdict |
| Free Peptide | PBS (None) | 0% | None | Negligible | Ineffective. Rapid degradation; fails to break tolerance. |
| Peptide + IFA | Incomplete Freund's | <10% | Minimal | Low | Poor. Induces sequestration; T-cells may become exhausted or deleted. |
| Peptide + CpG | CpG ODN (TLR9) | 20-40% | Moderate | High | Standard. CpG is essential for DC maturation. Gold standard for basic research. |
| Nanoparticle | Liposome / Mannose | 40-60% | High | Very High | Superior. Protects peptide; targets DCs via mannose receptor; co-delivers adjuvant. |
| DC Vaccine | Ex vivo pulsed DCs | 50-70% | High | High | Benchmark. Most effective but labor-intensive and difficult to scale. |
Table 2: Combination Strategies (Checkpoint Blockade)
Context: TRP-2 vaccines induce T-cells, but the B16 Microenvironment suppresses them via PD-L1.
| Combination | Mechanism | Synergy Score | Outcome |
| TRP-2 + Anti-PD-1 | Vaccine primes T-cells; Anti-PD-1 prevents exhaustion. | High (+++++) | Significant survival increase over vaccine alone.[3] |
| TRP-2 + Anti-CTLA-4 | Anti-CTLA-4 enhances priming phase in lymph nodes. | Moderate (++++) | Good tumor regression; higher toxicity risk. |
| TRP-2 + IL-2 | Cytokine support for T-cell expansion. | Low (++) | Limited efficacy; severe systemic toxicity issues. |
Detailed Experimental Protocols
Protocol A: Preparation of TRP-2 / CpG Vaccine
Objective: Create a stable, immunogenic suspension for injection. Target Concentration: 100 µg Peptide + 50 µg CpG per mouse.
-
Peptide Solubilization (Critical Step):
-
TRP-2
(SVYDFFVWL) is hydrophobic. -
Dissolve lyophilized peptide in 100% DMSO to a stock concentration of 20 mg/mL.
-
Note: Do not attempt to dissolve directly in PBS; it will precipitate.
-
-
Adjuvant Preparation:
-
Dissolve CpG ODN 1826 (murine TLR9 agonist) in sterile endotoxin-free water to 1 mg/mL.
-
-
Final Formulation (Per Mouse - 100 µL volume):
-
Take 5 µL Peptide Stock (100 µg).
-
Take 50 µL CpG Stock (50 µg).
-
Add 45 µL sterile PBS.
-
Mixing Order: Add PBS to CpG first, then add Peptide/DMSO dropwise while vortexing to prevent precipitation.
-
Protocol B: Therapeutic B16-F10 Challenge Workflow
Objective: Assess the ability of the vaccine to treat established tumors.
Caption: Therapeutic timeline. Vaccination begins only after the tumor is established (palpable or microscopic), making this a stringent test of efficacy.
Step-by-Step:
-
Tumor Inoculation (Day 0):
-
Harvest B16-F10 cells in log-phase growth (<80% confluent).
-
Wash 3x in PBS to remove serum.
-
Inject
cells subcutaneously (s.c.) into the right flank of C57BL/6 mice (6-8 weeks old).
-
-
Vaccination (Days 4, 11, 18):
-
Inject 100 µL of the prepared vaccine s.c. on the contralateral flank or at the tail base.
-
Control Group: Inject PBS + DMSO vehicle.
-
-
Monitoring:
-
Measure tumors every 2-3 days using digital calipers.
-
Endpoint: Tumor volume >1000 mm³ or ulceration.
-
Critical Control Points (Expertise & Experience)
As a Senior Application Scientist, I have identified three common failure points in this assay:
-
The "Passage Problem" (MHC Downregulation):
-
Issue: B16 cells rapidly downregulate MHC Class I (H-2Kb) expression after prolonged in vitro culture.
-
Validation: Before inoculation, perform Flow Cytometry on your B16 cells using anti-H-2Kb (Clone AF6-88.5). If expression is low, the vaccine cannot work because the tumor is invisible to CD8+ T-cells. Use cells <10 passages from original stock.
-
-
Peptide Purity & Salt Form:
-
Issue: TFA salts (common in peptide synthesis) can be cytotoxic or immunogenic.
-
Recommendation: Request "Net Peptide Content" analysis and preferably acetate salt exchange if using high doses. Ensure purity >95%.
-
-
Adjuvant Selection:
-
Insight: Do not use Alum. Alum induces a Th2 response (humoral), whereas tumor rejection requires a Th1 (cellular/CTL) response. Always use CpG, Poly I:C, or MPLA.
-
References
-
Bloom, M. B., et al. (1997). Identification of Tyrosinase-related Protein 2 as a Tumor Rejection Antigen for the B16 Melanoma. Journal of Experimental Medicine, 185(3), 453–459.
- Foundational paper identifying the SVYDFFVWL epitope.
-
Davila, E., & Celis, E. (2000). Repeated administration of cytosine-phosphorothiolated guanine-containing oligonucleotides together with peptide/protein immunization results in enhanced CTL responses with anti-tumor activity. Journal of Immunology, 165(1), 539-547.
- Establishes CpG as the critical adjuvant for peptide vaccines.
-
Curran, M. A., et al. (2010). PD-1 and CTLA-4 combination blockade expands infiltrating T cells and reduces regulatory T and myeloid cells within B16 melanoma tumors. Proceedings of the National Academy of Sciences, 107(9), 4275-4280.
- Demonstrates the necessity of checkpoint blockade in the B16 model.
-
Xu, Z., et al. (2013). Nanoparticle-delivered transforming growth factor-β siRNA enhances vaccination against advanced melanoma by modifying the tumor microenvironment. ACS Nano, 8(4), 3636–3645.
- Comparative data on nanoparticle delivery vs. free peptide.
Sources
- 1. TRP-2 Peptide (180-188) - SVYDFFVWL - SB PEPTIDE [sb-peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Combination of Alphavirus replicon particle-based vaccination with immunomodulatory antibodies: therapeutic activity in the B16 melanoma mouse model and immune correlates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Quality Control & Performance Benchmarking of Selumetinib (AZD6244) for Preclinical Research
Executive Summary
Selumetinib (CAS 219312-69-3) , also known as AZD6244 or ARRY-142886, is a potent, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1] While it has achieved clinical approval for Neurofibromatosis Type 1 (NF1), its utility in preclinical research relies heavily on the integrity of the "Research Grade" material used.
Inconsistent inhibitor quality—specifically regarding isomeric purity, oxidation byproducts, and solubility—remains a primary driver of irreproducible data in MAPK signaling studies. This guide defines the rigorous quality control (QC) standards required for research-grade Selumetinib and benchmarks its performance against next-generation MEK inhibitors like Trametinib and PD0325901.
Part 1: Critical Quality Control Standards
For Research Grade CAS this compound
To ensure biological validity, research-grade Selumetinib must meet specific physicochemical benchmarks. The "Certificate of Analysis" (CoA) provided by vendors is insufficient without internal verification for critical assays.
Chemical Purity & Identity
-
Standard: ≥99.0% by HPLC.[2]
-
Why it matters: Lower purity grades (95-98%) often contain synthetic precursors (e.g., aniline derivatives) that can induce off-target cytotoxicity, confounding apoptosis assays.
-
Identity Verification:
-
Mass Spectrometry (ESI): [M+H]+ peak at 457.7 m/z.
-
1H-NMR: Must confirm structure and absence of residual heavy solvents.
-
Solubility & Formulation Profile
Selumetinib is practically insoluble in water (<0.1 mg/mL).[] Researchers attempting aqueous stock solutions will experience precipitation, leading to erratic dosing.
| Solvent | Solubility Limit | Storage Condition | Stability Window |
| DMSO | ~50 mg/mL (100 mM) | -20°C (Aliquot) | 6 Months |
| Ethanol | ~2 mg/mL | -20°C | < 1 Month |
| Water | < 0.1 mg/mL | N/A | Unstable |
Stability & Degradation Factors
Selumetinib is sensitive to photo-oxidation .[4]
-
Mechanism: Exposure to light and oxidative stress targets the oxoamide group, leading to amide and ester degradation products.[4]
-
Handling Protocol: All stock solutions must be prepared in amber vials and handled under low-light conditions where possible.
Part 2: Comparative Performance Analysis
Selumetinib vs. Alternative MEK Inhibitors
While Selumetinib is the standard for NF1 research, other MEK inhibitors offer different potency profiles. Choosing the right inhibitor depends on the specific signaling threshold required.
Benchmarking Table: MEK Inhibitor Landscape
| Feature | Selumetinib (AZD6244) | Trametinib (GSK1120212) | PD0325901 |
| Target | MEK1/2 (Allosteric) | MEK1/2 (Allosteric) | MEK1/2 (Allosteric) |
| IC50 (Cell-Free) | 14 nM (MEK1) | 0.7 - 2 nM | ~1 nM |
| Cellular Potency | Moderate (IC50 ~10-100 nM) | High (IC50 <10 nM) | High (IC50 <10 nM) |
| Metabolic Stability | Moderate (t1/2 ~5-8h) | High (Long half-life) | Moderate |
| Primary Utility | NF1 Models, KRAS-mutant lines | BRAF-mutant Melanoma | General MAPK probing |
| Solubility | DMSO (High) | DMSO (Low/Moderate) | DMSO (High) |
Performance Insight
-
Selectivity: Selumetinib is highly selective for MEK1/2 and does not inhibit other kinases (e.g., MKK6, EGFR) at concentrations up to 10 µM.
-
Potency Context: Trametinib is significantly more potent (sub-nanomolar). If your experiment requires complete pathway shutdown with minimal drug exposure, Trametinib is the superior choice. However, Selumetinib is preferred when modeling clinical dosing regimens for NF1 or when studying partial pathway inhibition.
Part 3: Validated Experimental Workflows
Protocol A: Analytical HPLC for Purity Verification
This protocol validates the purity of the compound before use in sensitive cell assays.
Objective: Quantify Selumetinib purity and detect oxidative degradation products.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Gradient: 40% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 255 nm or 258 nm (Max absorption).
-
Acceptance Criteria: Main peak retention time ~5.9 - 6.0 min. No secondary peaks >0.5% total area.
Protocol B: Functional Potency Assay (Western Blot)
Self-validating assay to confirm biological activity.
Objective: Determine IC50 for pERK1/2 inhibition in A375 (BRAF V600E) or HT-29 (KRAS mutant) cells.
-
Seeding: Plate cells at 70% confluence in 6-well plates.
-
Starvation: Serum-starve cells for 12 hours (optional, reduces basal noise).
-
Treatment: Treat with Selumetinib dose curve: 0 (DMSO), 10 nM, 100 nM, 1 µM, 10 µM for 1 hour .
-
Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors (critical to preserve pERK).
-
Detection:
-
Primary Antibody: Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204).
-
Control Antibody: Total ERK1/2 or GAPDH.
-
-
Validation: Effective research-grade Selumetinib must show >50% reduction in pERK signal at 100 nM in sensitive lines.
Part 4: Visualizations
MAPK Signaling & Inhibitor Intervention
This diagram illustrates the precise intervention point of Selumetinib within the RAS/RAF/MEK/ERK cascade, highlighting its downstream effect on proliferation.
Caption: Selumetinib acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation of ERK1/2 regardless of upstream RAS/RAF mutation status.[1]
QC Decision Workflow for Researchers
A logical flow to determine if a batch of Selumetinib is suitable for in vivo or in vitro use.
Caption: Step-by-step quality control decision tree to validate Selumetinib batches before experimental application.
References
-
Yeh, T. C., et al. (2007). Biological characterization of ARRY-142886 (AZD6244), a potent, highly selective mitogen-activated protein kinase kinase 1/2 inhibitor. Clinical Cancer Research, 13(5), 1576-1583. [Link]
-
Douglass, E. C., et al. (2021). A Phase II Study of Selumetinib in Adults with Neurofibromatosis Type 1 and Inoperable Plexiform Neurofibromas. Journal of Clinical Oncology. [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 4. Identification of the Major Degradation Pathways of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A phase I trial of the MEK inhibitor selumetinib (AZD6244) in pediatric patients with recurrent or refractory low-grade glioma: a Pediatric Brain Tumor Consortium (PBTC) study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. erpublications.com [erpublications.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Selumetinib (CAS 219312-69-3)
Executive Summary
Selumetinib (CAS 219312-69-3) is a potent, selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinases (MEK1/2). While invaluable for oncology research (specifically Neurofibromatosis type 1 and solid tumors), its mechanism of action—disrupting cellular signaling pathways—poses significant environmental and biological risks if mishandled.
The Core Directive: "Down-the-drain" disposal is strictly prohibited .[1] Selumetinib is classified as an antineoplastic agent with reproductive toxicity. All disposal workflows must prioritize high-temperature incineration to ensure the complete destruction of the active pharmaceutical ingredient (API) before it enters the ecosystem.
Hazard Profile & GHS Classification
To understand the why behind our disposal protocols, we must examine the chemical's intrinsic hazards. Selumetinib is not just a chemical irritant; it is a reproductive toxin.
| Hazard Class | GHS Code | Hazard Statement | Biological Implication |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child.[2][3] | Teratogenic potential requires strict isolation from pregnant personnel. |
| STOT - Repeated | H373 | May cause damage to organs through prolonged exposure.[2][3] | Cumulative toxicity means "trace" exposure matters over time. |
| Eye Damage | H318 | Causes serious eye damage.[2][3][4] | Irreversible corneal damage is possible without eye protection. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[2][3] | Bioaccumulation in water systems; standard sewage treatment does not degrade it. |
Waste Segregation Logic (The "Causality")
Effective disposal begins at the bench. We categorize waste based on concentration and state .
-
Why Incineration? Chemical deactivation (e.g., bleach oxidation) is often insufficient for stable small-molecule kinase inhibitors. High-temperature incineration (
) is the only method validated to break the carbon-nitrogen bonds and fluorinated motifs effectively, preventing bioactive metabolites from leaching into groundwater.
Visualizing the Decision Matrix
The following logic gate ensures no active material enters the municipal waste stream.
Figure 1: Decision matrix for segregating Selumetinib waste streams. Note that liquid waste is always treated as bulk hazardous waste.
Detailed Disposal Protocols
A. Solid Waste (Trace vs. Bulk)
Scope: Pipette tips, gloves, weigh boats, and empty vials.
-
Trace Waste (<3% residue):
-
Bulk Waste (>3% residue or spill cleanup materials):
-
Definition: Expired powder, gross spills, or highly contaminated solids.
-
Action: Place in a Black RCRA Hazardous Waste Bin .
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Cytotoxic - Selumetinib."
-
B. Liquid Waste (Stock Solutions & Media)
Scope: DMSO stock solutions, cell culture media containing Selumetinib.
-
Containment: Use High-Density Polyethylene (HDPE) or glass containers. Avoid standard LDPE wash bottles which may leach.
-
Segregation: Do not mix with general organic solvents (like acetone/methanol wash) unless your facility burns all solvents. Keep separate as "Cytotoxic Liquid Waste."
-
Labeling:
-
Chemical Name: Selumetinib (in DMSO/Media).
-
Hazard Check: Toxic, Irritant.[4]
-
C. Sharps[5][6][10][11][12]
-
Protocol: Any needle or glass slide contaminated with Selumetinib must go into a dedicated Chemotherapy Sharps Container (usually Yellow). Never place chemo sharps in standard Red biohazard bins, as Red bins are often autoclaved (which does not destroy the drug) rather than incinerated.
Emergency Spill Response Workflow
Accidents happen. Your response must be muscle memory. The goal is to contain the powder/liquid to prevent aerosolization (inhalation risk).
Figure 2: Immediate response workflow for Selumetinib spills.[2][3][10] Speed and containment are critical to prevent aerosol inhalation.
Step-by-Step Spill Cleanup:
-
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
-
PPE Up: Wear double nitrile gloves (tested to ASTM D6978), a fluid-resistant gown, safety goggles, and respiratory protection (N95 minimum; P100/PAPR preferred for powder spills).
-
Containment:
-
Liquid: Place absorbent pads over the spill.
-
Powder: Cover with a damp paper towel to prevent dust generation. DO NOT SWEEP.
-
-
Decontamination: Wipe the area with a standard laboratory detergent solution followed by water.
-
Note: Strong oxidizers (bleach) are not necessary for inactivation and may create hazardous byproducts; physical removal is the goal.
-
-
Disposal: All contaminated pads, gloves, and towels go directly into the Hazardous Waste (Black) Bin .
Regulatory Compliance (US/Global Context)
-
RCRA (USA): While Selumetinib is not explicitly "P-listed" (acutely hazardous) by name in 40 CFR 261.33, it must be managed as characteristic hazardous waste or under the Subpart P Pharmaceutical Waste Rule due to its toxicity profile (H361, H373).
-
Cradle-to-Grave: The generator (your lab) is responsible for the waste until it is destroyed. Ensure your waste hauler provides a Certificate of Destruction confirming incineration.
References
-
U.S. Environmental Protection Agency (EPA). (2019).[5][7] Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[11] Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. ahe.org [ahe.org]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 6. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 7. RCRA Pharmaceutical Waste Management Guide [medicalwasteinc.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. uwyo.edu [uwyo.edu]
- 11. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
Personal protective equipment for handling 219312-69-3
Operational Safety Guide: Handling Selumetinib (CAS 219312-69-3)
Part 1: Executive Safety Analysis
Compound Identity: Selumetinib (AZD6244) Mechanism of Action: MEK1/2 Inhibitor Occupational Exposure Band (OEB): Band 4 (High Potency) — Default assignment for developmental toxicants/antineoplastics.
The Core Risk: You are not just handling a chemical irritant; you are handling a signal transduction inhibitor. Selumetinib functions by blocking the MAPK/ERK pathway, which is critical for cell proliferation and embryonic development. Consequently, the primary operational risk is teratogenicity and reproductive toxicity .
Directive: Treat all powders of CAS this compound as an OEB 4 hazard. Zero skin contact and zero inhalation are the only acceptable standards.
Hazard Profile & Logic
| Hazard Class | GHS Code | Operational Implication |
| Reproductive Toxicity | H361fd | Suspected of damaging fertility and the unborn child.[1][2] Strict barrier isolation required. |
| STOT (Repeated) | H372 | Causes damage to organs through prolonged exposure. Chronic low-level exposure is as dangerous as acute spills. |
| Eye Damage | H318 | Causes serious eye damage. Safety glasses are insufficient; sealed goggles or face shields are mandatory. |
| Aquatic Toxicity | H411 | Toxic to aquatic life. Do not dispose of down the drain. Incineration only. |
Part 2: The PPE Shield (Personal Protective Equipment)
Standard "lab coat and latex gloves" protocols are insufficient and dangerous for Selumetinib. You must employ a "Self-Validating" PPE system where every layer has a backup.
Dermal Protection (The Double-Shell Method)
-
Glove Material: Nitrile or Neoprene. Do NOT use Latex. Selumetinib is often solubilized in DMSO for assays; DMSO permeates latex instantly, carrying the toxin through the skin.
-
Standard: Gloves must meet ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).
-
Layering Protocol:
-
Inner Glove: Brightly colored (e.g., orange/purple) nitrile.
-
Outer Glove: Standard blue/white nitrile (extended cuff).
-
Self-Validation: If you see the bright color of the inner glove, your outer barrier is compromised. Change immediately.
-
-
Body: Tyvek® or equivalent non-woven, polyethylene-coated coveralls. Wrist cuffs must be sealed (taped or thumb-looped) to prevent skin exposure at the wrist gap.
Respiratory Protection
-
Powder Handling: Open handling on a bench is forbidden .
-
Primary Control: Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).
-
Secondary PPE: If a BSC is unavailable, a PAPR (Powered Air Purifying Respirator) with HEPA filters is required. N95 respirators offer insufficient protection factors (APF 10) for Band 4 powders.
-
-
Solution Handling: N95 or P100 half-mask is acceptable only if working strictly inside a certified fume hood.
Ocular Protection
-
Requirement: Indirect-vented safety goggles.
-
Why: H318 classification indicates potential for irreversible eye damage. Face shields should be added if pouring large volumes (>100mL).
Part 3: Operational Protocol (Step-by-Step)
Phase A: Preparation & Gowning
-
Pre-Check: Verify BSC/Fume Hood certification (check magnehelic gauge or airflow monitor).
-
Donning Sequence: Shoe covers
Gown/Coverall Mask/Respirator Goggles Inner Gloves Outer Gloves (over cuff). -
Solvent Prep: Prepare your solvent (DMSO/Ethanol) before opening the compound vial to minimize open-time.
Phase B: Handling (The "Wet" Method)
-
Weighing: If possible, purchase pre-weighed vials. If weighing is necessary, use a balance inside the containment hood.
-
Solubilization: Add solvent directly to the shipping vial if possible. Dissolving the powder immediately eliminates the inhalation hazard.
-
Technique: Use positive-displacement pipettes for viscous solutions (DMSO) to prevent dripping.
Phase C: Decontamination & Doffing
-
Primary Decon: Wipe all tools and the exterior of the vial with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol .
-
Doffing Sequence: Outer Gloves
Gown Goggles Mask Inner Gloves Wash Hands immediately.
Part 4: Visualizations
Diagram 1: Safe Handling Workflow
This workflow illustrates the "Defense in Depth" strategy required for OEB 4 compounds.
Caption: Operational workflow emphasizing engineering control verification prior to PPE donning.
Diagram 2: Mechanism of Action (The "Why")
Understanding the biological pathway reinforces why exposure is dangerous: You are blocking a fundamental life process.
Caption: Selumetinib intercepts the RAS/RAF/MEK/ERK pathway. Inhibition here disrupts embryogenesis, driving the teratogenic risk.[6]
Part 5: Disposal & Emergency Response
Disposal Protocol:
-
Solid Waste: All gloves, wipes, and vials must go into a Yellow Chemotherapy/Incineration Bin . Do not use standard trash or biohazard (autoclave) bags, as autoclaving does not destroy the chemical structure of stable kinase inhibitors.
-
Liquid Waste: Collect in a dedicated carboy labeled "High Potency Organic Waste."
Emergency Spills:
-
Evacuate: Clear the immediate area.
-
Wait: Allow aerosols to settle (15-30 mins).
-
Clean: Don full PPE (including respiratory protection).[5] Cover spill with absorbent pads. Apply 10% bleach, wait 10 minutes, then wipe with ethanol.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. [Link]
-
European Chemicals Agency (ECHA). (2023). Substance Information: Selumetinib (CAS this compound). ECHA Registration Dossier. [Link]
-
SafeWork NSW. (2017). Handling Cytotoxic Drugs and Related Waste. SafeWork NSW Codes of Practice. [Link]
-
PubChem. (2024). Compound Summary for CID 10127622 (Selumetinib). National Center for Biotechnology Information. [Link]
Sources
- 1. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
